molecular formula C7H11N3S B020497 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine CAS No. 86029-68-7

2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine

Cat. No.: B020497
CAS No.: 86029-68-7
M. Wt: 169.25 g/mol
InChI Key: HJMYDEARHJTQRX-UHFFFAOYSA-N
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Description

2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine is a sophisticated, fused heterocyclic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a unique bicyclic scaffold comprising a thiazole ring fused to an azepine ring, the latter being partially saturated (pentahydro) to confer conformational flexibility. The primary amine group at the 2-position serves as a critical handle for further chemical derivatization, making this compound a versatile and valuable building block for the synthesis of novel chemical libraries.

Properties

IUPAC Name

5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c8-7-10-5-1-3-9-4-2-6(5)11-7/h9H,1-4H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMYDEARHJTQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine is a heterocyclic compound featuring a fused thiazole and azepine ring system. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to known bioactive molecules, particularly those targeting the central nervous system. The 2-aminothiazole moiety is a common pharmacophore in a wide range of biologically active compounds, while the azepine ring is present in several CNS-acting drugs. This technical guide provides a comprehensive overview of the known properties, a proposed synthetic route, and likely pharmacological activity of this compound, designed to serve as a foundational resource for researchers.

Chemical Identity and Physicochemical Properties

While extensive experimental data for this compound is not widely available in peer-reviewed literature, its basic properties can be compiled from chemical supplier databases. The compound is available as a free base and as a dihydrochloride salt.

IdentifierThis compoundThis compound Dihydrochloride
CAS Number 86029-68-7[1][2]36085-64-0[3][4]
Molecular Formula C₇H₁₁N₃S[1]C₇H₁₃Cl₂N₃S[3][4]
Molecular Weight 169.25 g/mol [1]242.17 g/mol [3]
Purity (Typical) >95%>95%[3]
Physical State Not availableSolid (presumed)
Solubility Not availableNot available
Melting Point Not availableNot available
Boiling Point Not availableNot available

Proposed Synthesis

A specific, detailed synthetic protocol for this compound is not readily found in published literature. However, a plausible route can be proposed based on the well-established Hantzsch thiazole synthesis, a common method for the formation of 2-aminothiazole rings. This proposed synthesis starts from the commercially available precursor, caprolactam.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 3-bromocaprolactam

  • To a solution of caprolactam (1 equivalent) in a suitable solvent such as chloroform or acetic acid, add N-bromosuccinimide (NBS) (1.1 equivalents).

  • The reaction mixture is stirred at room temperature for 12-24 hours, or gently heated to 40-50°C to facilitate the reaction.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3-bromocaprolactam, which can be purified by column chromatography or recrystallization.

Step 2: Synthesis of this compound

  • The α-halolactam, 3-bromocaprolactam (1 equivalent), is dissolved in a polar protic solvent such as ethanol or isopropanol.

  • Thiourea (1.1 equivalents) is added to the solution.

  • The reaction mixture is heated to reflux (typically 70-80°C) for 4-8 hours. The progress of the cyclization reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and the pH is adjusted to be basic (pH 9-10) with an aqueous solution of sodium carbonate or sodium hydroxide to yield the free base.

  • The aqueous layer is extracted multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the final compound, this compound.

G cluster_0 Proposed Synthetic Workflow Caprolactam Caprolactam Bromination α-Bromination Caprolactam->Bromination NBS N-Bromosuccinimide (NBS) in Chloroform NBS->Bromination AlphaBromo 3-Bromocaprolactam Bromination->AlphaBromo Cyclization Hantzsch Thiazole Synthesis (Cyclocondensation) AlphaBromo->Cyclization Thiourea Thiourea in Ethanol Thiourea->Cyclization Workup Aqueous Workup & Purification Cyclization->Workup Product 2-Amino-4,5,6,7,8-pentahydro- thiazolo[5,4-d]azepine Workup->Product

Caption: Proposed synthetic workflow for the target compound.

Putative Mechanism of Action: Dopamine D2 Receptor Agonism

The N-allyl substituted analog of the title compound, known as B-HT 920, is a well-characterized potent agonist of the dopamine D2 receptor. It is highly probable that this compound also acts as a dopamine D2 receptor agonist.

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that are coupled to Gαi/o proteins.[4][5] Activation of the D2 receptor by an agonist leads to the dissociation of the G-protein subunits (Gαi/o and Gβγ). The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[4] This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). PKA is responsible for phosphorylating numerous downstream targets, so its inhibition has widespread effects on neuronal function. Additionally, the Gβγ subunit can directly modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.

G cluster_1 Putative Dopamine D2 Receptor Signaling Pathway Ligand 2-Amino-4,5,6,7,8-pentahydro- thiazolo[5,4-d]azepine (Agonist) D2R Dopamine D2 Receptor (GPCR) Ligand->D2R Binds to G_protein Gαi/oβγ (Heterotrimeric G-protein) D2R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Channels Ion Channels (e.g., GIRK, CaV) G_betagamma->Channels Modulates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Decreased Neuronal Excitability & Reduced Neurotransmitter Release PKA->CellularResponse Modulates Downstream Targets Channels->CellularResponse

Caption: Putative signaling pathway of the target compound.

Representative Experimental Protocols

To characterize the interaction of this compound with the dopamine D2 receptor, a radioligand binding assay would be a primary experimental approach.

Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor

This protocol is designed to determine the binding affinity (Ki) of the test compound for the dopamine D2 receptor by measuring its ability to displace a known radioligand.

Materials:

  • Membrane Preparation: Membranes from cells expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Non-specific binding control: A high concentration of a known D2 antagonist (e.g., 10 µM haloperidol or (+)-butaclamol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[6]

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[6]

  • Scintillation Cocktail and Counter.

Procedure:

  • Assay Plate Preparation: In a 96-well plate, add assay buffer to all wells.

  • Add the serially diluted test compound to the appropriate wells.

  • Add the non-specific binding control (e.g., haloperidol) to a set of wells.

  • Add the radioligand ([³H]-Spiperone) at a fixed concentration (typically near its Kd value) to all wells.

  • Initiate Reaction: Add the D2 receptor-containing membrane preparation to all wells to start the binding reaction. The final assay volume is typically 200-500 µL.

  • Incubation: Incubate the plate at room temperature or 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.[6]

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity in wells with only radioligand and membranes.

    • Non-specific Binding (NSB): Radioactivity in wells containing the non-specific binding control.

    • Specific Binding: Total Binding - NSB.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_2 Logical Workflow for Pharmacological Characterization Start Synthesized Compound Binding_Assay In vitro Radioligand Binding Assay (Dopamine D2 Receptor) Start->Binding_Assay Determine_Ki Determine Binding Affinity (Ki) Binding_Assay->Determine_Ki Functional_Assay In vitro Functional Assay (e.g., cAMP accumulation) Determine_Ki->Functional_Assay Determine_EC50 Determine Potency (EC50) & Efficacy (% Activation) Functional_Assay->Determine_EC50 Selectivity_Panel Receptor Selectivity Profiling (e.g., other GPCRs) Determine_EC50->Selectivity_Panel In_Vivo_Study In vivo Animal Model (e.g., locomotor activity) Selectivity_Panel->In_Vivo_Study PK_PD Pharmacokinetic/ Pharmacodynamic Studies In_Vivo_Study->PK_PD Conclusion Lead Candidate Evaluation PK_PD->Conclusion

Caption: Logical workflow for the pharmacological characterization.

Conclusion

This compound represents a promising chemical scaffold for the development of novel CNS-active agents. Based on its structural similarity to known dopamine D2 agonists, it is hypothesized to share this mechanism of action. This guide provides a foundational framework for its synthesis and pharmacological evaluation. Further experimental work is necessary to fully elucidate its physicochemical properties, confirm its mechanism of action, and evaluate its therapeutic potential.

References

An In-depth Technical Guide to 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine is a heterocyclic compound featuring a fused thiazole and azepine ring system. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities associated with both 2-aminothiazoles and azepines. This technical guide provides a comprehensive overview of its molecular structure, potential synthetic pathways, and hypothesized biological activities based on structurally related compounds. While specific experimental data for this exact molecule is limited in publicly available literature, this document consolidates information on analogous structures to provide a foundational understanding for researchers.

Molecular Structure and Chemical Properties

The core structure of this compound consists of a saturated seven-membered azepine ring fused to a 2-aminothiazole ring. The chemical properties are dictated by the basicity of the amino group and the azepine nitrogen, as well as the overall three-dimensional shape of the fused ring system.

Below is a diagram of the molecular structure.

synthetic_workflow cluster_start Starting Materials cluster_reaction Key Reaction cluster_intermediate Intermediate cluster_final Final Step cluster_product Final Product Protected Azepine Precursor Protected Azepine Precursor Hantzsch Thiazole Synthesis Hantzsch Thiazole Synthesis Protected Azepine Precursor->Hantzsch Thiazole Synthesis Thiourea Thiourea Thiourea->Hantzsch Thiazole Synthesis Protected Target Molecule Protected Target Molecule Hantzsch Thiazole Synthesis->Protected Target Molecule Deprotection Deprotection Protected Target Molecule->Deprotection Target Molecule Target Molecule Deprotection->Target Molecule biological_activity_prediction cluster_moieties Structural Moieties cluster_activities Known Activities of Moieties cluster_analog Structural Analog cluster_analog_activity Known Activity of Analog cluster_pathway Potential Signaling Pathway Target_Molecule 2-Amino-4,5,6,7,8-pentahydro- thiazolo[5,4-d]azepine 2-Aminothiazole 2-Aminothiazole Target_Molecule->2-Aminothiazole Azepine_Ring Azepine_Ring Target_Molecule->Azepine_Ring Related_Pyridine_Analog 2-amino-4,5,6,7-tetrahydro- 5-propyl-thiazole(5,4-c)pyridine Target_Molecule->Related_Pyridine_Analog Structural Similarity Antimicrobial Antimicrobial 2-Aminothiazole->Antimicrobial Anti-inflammatory Anti-inflammatory 2-Aminothiazole->Anti-inflammatory Anticancer Anticancer 2-Aminothiazole->Anticancer Psychoactive Psychoactive Azepine_Ring->Psychoactive Antihypertensive Antihypertensive Related_Pyridine_Analog->Antihypertensive Sedative Sedative Related_Pyridine_Analog->Sedative Adrenergic_Signaling Adrenergic_Signaling Antihypertensive->Adrenergic_Signaling Sedative->Adrenergic_Signaling

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine. Due to the limited availability of specific experimental data for the free base form of this molecule, this document primarily focuses on the properties of its more commonly available dihydrochloride salt (CAS Number: 36085-64-0). General experimental protocols for determining key physicochemical parameters are detailed to guide researchers in the further characterization of this and similar heterocyclic compounds. Additionally, a hypothetical signaling pathway is presented to illustrate the potential biological relevance of this class of molecules, based on the known activities of 2-aminothiazole derivatives.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring a fused thiazole and azepine ring system. The presence of a primary amine group on the thiazole ring is a key structural feature.

Table 1: Chemical Identity of this compound and its Dihydrochloride Salt

IdentifierThis compound (Free Base)This compound Dihydrochloride
CAS Number 86029-68-7 (Predicted)36085-64-0[1]
Molecular Formula C₇H₁₁N₃SC₇H₁₃Cl₂N₃S[1]
Molecular Weight 185.25 g/mol (Calculated)242.17 g/mol [1]
IUPAC Name 4,5,6,7,8,9-hexahydrothiazolo[5,4-d]azepin-2-amine4,5,6,7,8,9-hexahydrothiazolo[5,4-d]azepin-2-amine dihydrochloride

Physicochemical Properties

Table 2: Summary of Physicochemical Properties

PropertyThis compound (Free Base) (Predicted/Estimated)This compound Dihydrochloride (Known/Predicted)
Melting Point Data not available. Likely a solid at room temperature. Melting points of similar 2-aminothiazole derivatives can range from 90°C to over 200°C.[2][3]Data not available. Salts typically have higher melting points than their corresponding free bases.
Boiling Point Data not available. Likely to decompose at higher temperatures.Data not available.
Solubility Expected to have some solubility in polar organic solvents. Solubility in water is likely to be pH-dependent due to the basic amine groups.[4]Expected to be more soluble in water and polar protic solvents compared to the free base due to its ionic nature.
pKa Data not available. The primary amino group on the thiazole ring and the secondary amine in the azepine ring are expected to be basic. pKa values for similar nitrogen heterocycles can vary widely.Data not available. The presence of hydrochloride salt indicates that the parent compound is basic.
LogP Data not available. The value will depend on the relative contributions of the polar amine and thiazole moieties versus the nonpolar hydrocarbon backbone.Data not available. LogP of the salt form is generally lower (more hydrophilic) than the free base.

Experimental Protocols for Physicochemical Characterization

To facilitate further research on this compound, this section outlines standard experimental methodologies for determining key physicochemical properties.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

  • Methodology: A small, finely powdered sample of the compound is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded. For accurate measurements, a slow heating rate (1-2 °C/minute) is crucial near the expected melting point.

Solubility Determination

Solubility is a critical parameter for drug development, influencing absorption and bioavailability.

  • Methodology (Shake-Flask Method): An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a sealed container. The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The suspension is then filtered or centrifuged to remove undissolved solid. The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.

  • Methodology (Potentiometric Titration): A solution of the compound of known concentration is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant. The pKa value can be determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties.

  • Methodology (Shake-Flask Method): A known amount of the compound is dissolved in a biphasic system of n-octanol and water. The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation. The concentration of the compound in each phase is determined analytically. The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Potential Biological Activity and Hypothetical Signaling Pathway

While no specific biological activities or signaling pathways have been reported for this compound, the broader class of 2-aminothiazole derivatives is known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[5][6][7]

Based on the known anti-inflammatory properties of some 2-aminothiazole compounds, a hypothetical signaling pathway involving the inhibition of a key inflammatory cascade is presented below. This diagram is for illustrative purposes to suggest a potential area of investigation for this class of molecules.

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Inflammatory_Stimulus Inflammatory Stimulus Receptor Receptor Signaling_Cascade Signaling Cascade (e.g., NF-κB) Inflammatory_Mediators Pro-inflammatory Mediators (e.g., Cytokines) Signaling_Cascade->Inflammatory_Mediators Target_Molecule 2-Amino-4,5,6,7,8-pentahydrothiazolo [5,4-d]azepine Target_Molecule->Signaling_Cascade Inhibition Inflammation Inflammation Inflammatory_Mediators->Inflammation

Caption: Hypothetical inhibition of an inflammatory signaling pathway.

Conclusion

This compound represents an interesting heterocyclic scaffold with potential for further investigation in drug discovery and development. While specific experimental data on its physicochemical properties are currently limited, this guide provides a summary of the available information for its dihydrochloride salt and outlines standard methodologies for its complete characterization. The diverse biological activities reported for the broader class of 2-aminothiazole derivatives suggest that this compound may also possess valuable pharmacological properties, warranting further exploration of its biological targets and mechanisms of action. This document serves as a foundational resource for researchers embarking on the study of this and related compounds.

References

An In-depth Technical Guide to 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine dihydrochloride: A Molecule of Untapped Potential

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly accessible scientific literature and databases currently lack specific experimental data for 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine dihydrochloride (CAS: 36085-64-0). This guide, therefore, provides a comprehensive overview based on the well-documented properties of its core chemical scaffolds: the 2-aminothiazole and the azepine ring systems. The synthesis protocols, biological activities, and mechanisms of action described herein are representative of these compound classes and serve as a predictive framework for researchers and drug development professionals interested in this molecule.

Introduction

This compound dihydrochloride is a heterocyclic compound that merges two pharmacologically significant moieties: a 2-aminothiazole and a pentahydroazepine ring. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved drugs with a wide array of biological activities.[1][2][3] Similarly, the azepine ring, a seven-membered nitrogen-containing heterocycle, offers unique three-dimensional structural possibilities that are leveraged in the design of drugs targeting the central nervous system and other biological systems.[4][5][6] The fusion of these two rings suggests a molecule with the potential for novel biological activities and therapeutic applications.

Physicochemical Properties (Predicted)

While specific experimental data for this compound dihydrochloride is unavailable, the following table outlines the basic known and predicted properties.

PropertyValueSource
CAS Number 36085-64-0Public Databases
Molecular Formula C₇H₁₃Cl₂N₃SPublic Databases
Molecular Weight 258.17 g/mol Calculated
Appearance Likely a solidPredicted
Solubility Likely soluble in water and polar organic solventsPredicted based on dihydrochloride salt form
Melting Point Not available-

Synthesis and Characterization

A specific synthesis protocol for this compound dihydrochloride is not detailed in the available literature. However, based on general synthetic strategies for related compounds, a plausible route could involve the construction of the thiazole ring onto a pre-existing azepine precursor or a tandem reaction to form both ring systems.

General Experimental Protocols

3.1.1. Hantzsch Thiazole Synthesis (Illustrative)

The Hantzsch thiazole synthesis is a classical and versatile method for the formation of a thiazole ring.[7] A generalized protocol is as follows:

  • Reaction Setup: An α-haloketone is reacted with a thiourea derivative in a suitable solvent, typically ethanol or a similar polar solvent.

  • Cyclization: The reaction mixture is heated to reflux for a period ranging from a few hours to overnight to facilitate the cyclocondensation.

  • Work-up: Upon completion, the reaction mixture is cooled, and the product is often precipitated by adjusting the pH or by solvent evaporation.

  • Purification: The crude product is then purified by recrystallization or column chromatography.

G reagents α-Haloketone + Thiourea solvent Polar Solvent (e.g., Ethanol) reagents->solvent Dissolve reflux Heating (Reflux) solvent->reflux Heat cyclization Cyclocondensation reflux->cyclization workup Cooling & Precipitation cyclization->workup purification Recrystallization / Chromatography workup->purification product 2-Aminothiazole Derivative purification->product

3.1.2. Tetrahydroazepine Synthesis via Ring-Closing Metathesis (Illustrative)

Ring-closing metathesis (RCM) is a powerful method for the synthesis of cyclic compounds, including azepines.[8]

  • Substrate Preparation: A diene-containing amine precursor is synthesized.

  • Metathesis Reaction: The diene is dissolved in an appropriate solvent (e.g., dichloromethane, toluene) and treated with a ruthenium-based catalyst (e.g., Grubbs' catalyst). The reaction is typically run at room temperature or with gentle heating.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Purification: Once the reaction is complete, the catalyst is removed, and the product is purified by column chromatography.

G substrate Diene-containing Amine solvent Anhydrous Solvent substrate->solvent Dissolve catalyst Ruthenium Catalyst catalyst->solvent Add rcm Ring-Closing Metathesis solvent->rcm purification Column Chromatography rcm->purification product Tetrahydroazepine purification->product

Potential Biological Activities and Mechanisms of Action

The biological profile of this compound dihydrochloride is likely to be influenced by both the 2-aminothiazole and azepine moieties. The following tables summarize the known activities of these classes of compounds.

Biological Activities of 2-Aminothiazole Derivatives
Biological ActivityDescriptionReferences
Anticancer Derivatives have shown potent and selective inhibitory activity against a wide range of human cancer cell lines, including breast, leukemia, lung, and colon cancers.[1][9][10]
Anti-inflammatory Some 2-aminothiazole compounds exhibit anti-inflammatory properties.[1][2]
Antimicrobial This class of compounds has demonstrated antibacterial and antifungal activities.[1][2]
Antiviral Certain derivatives have been investigated for their antiviral potential.[11]
Kinase Inhibition The 2-aminothiazole scaffold is a known template for the design of kinase inhibitors, such as those targeting Src family kinases and Aurora kinases.[12][13]
Neuroprotective Some derivatives have been studied for their neuroprotective effects.[2]
Antihypertensive Antihypertensive properties have been reported for some 2-aminothiazole compounds.[2][11]
Biological Activities of Azepine Derivatives
Biological ActivityDescriptionReferences
CNS Activity Azepines are well-known for their effects on the central nervous system, with applications as antidepressants, anxiolytics, and anticonvulsants.[4][5][14]
Anticancer Novel azepine derivatives have shown antiproliferative effects through various mechanisms.[4][15]
Antimicrobial Some azepine-based compounds have been investigated for their antimicrobial properties.[5]
Cardiovascular Effects Certain azepine derivatives are used as antihypertensive agents, for example, as ACE inhibitors.[14]
Hedgehog Signaling Inhibition Some azepine derivatives have been shown to inhibit the Hedgehog signaling pathway, which is implicated in some cancers.[16]
Potential Signaling Pathways

Given the activities of related compounds, this compound dihydrochloride could potentially modulate key cellular signaling pathways.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2-Aminothiazole Derivative (Potential Inhibitor) Compound->PI3K

G Hedgehog Hedgehog Ligand Patched Patched Receptor Hedgehog->Patched binds Smoothened Smoothened Patched->Smoothened inhibits GLI GLI Transcription Factors Smoothened->GLI activates TargetGenes Target Gene Expression GLI->TargetGenes promotes Compound Azepine Derivative (Potential Inhibitor) Compound->Smoothened

Future Directions

The unique combination of the 2-aminothiazole and azepine scaffolds in this compound dihydrochloride warrants further investigation. Future research should focus on:

  • De novo Synthesis and Characterization: Development and publication of a robust synthetic route and full characterization of the compound's physicochemical properties.

  • Biological Screening: Comprehensive screening against a panel of cancer cell lines, bacterial and fungal strains, and viral assays to identify potential therapeutic areas.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • In vivo Studies: Evaluation of the compound's efficacy and safety in animal models for any identified biological activities.

Conclusion

While specific data on this compound dihydrochloride remains elusive, the rich pharmacology of its constituent 2-aminothiazole and azepine moieties strongly suggests a molecule of significant scientific interest. This guide provides a foundational framework for researchers to begin exploring the potential of this compound, from its synthesis to its potential therapeutic applications. The diverse biological activities associated with its structural components highlight the possibility of discovering novel biological functions and developing new therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine, a novel heterocyclic compound with potential pharmacological applications. The synthesis is based on the well-established Hantzsch thiazole synthesis, a cornerstone in the preparation of 2-aminothiazole derivatives.[1][2] This document provides detailed, generalized experimental protocols for the key transformations, a summary of expected quantitative data based on analogous reactions, and a discussion of the potential biological significance of this class of compounds. The synthesis commences with a suitably protected azepan-4-one, which undergoes α-halogenation followed by a cyclocondensation reaction with thiourea. The guide also presents a putative signaling pathway that may be modulated by this class of compounds, providing a basis for future pharmacological investigation.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process, beginning with the protection of the commercially available or synthetically accessible azepan-4-one. The key step in this synthesis is the Hantzsch reaction, which forms the 2-aminothiazole ring.[1][2]

The proposed synthetic workflow is as follows:

  • Protection of the Azepine Nitrogen: The secondary amine of the azepan-4-one starting material is protected to prevent side reactions in subsequent steps. A common protecting group for this purpose is the Boc (tert-butyloxycarbonyl) group, which is stable under the conditions of the subsequent reactions and can be readily removed.

  • α-Halogenation of the Protected Azepan-4-one: The protected azepan-4-one is then subjected to α-halogenation to introduce a halogen atom (typically bromine or chlorine) at the position adjacent to the carbonyl group. This is a crucial step to activate the ketone for the subsequent cyclization.[3][4][5]

  • Hantzsch Thiazole Synthesis: The α-halo-azepan-4-one is then reacted with thiourea in a cyclocondensation reaction to form the fused 2-aminothiazole ring system.[1][6] This reaction is the core of the synthetic strategy.

  • Deprotection of the Azepine Nitrogen: In the final step, the protecting group on the azepine nitrogen is removed to yield the target compound, this compound.

Synthesis_Workflow start N-Protected Azepan-4-one alpha_halo α-Halo-N-Protected Azepan-4-one start->alpha_halo α-Halogenation protected_product N-Protected 2-Amino-thiazolo[5,4-d]azepine alpha_halo->protected_product Hantzsch Synthesis (with Thiourea) final_product 2-Amino-4,5,6,7,8-pentahydro- thiazolo[5,4-d]azepine protected_product->final_product Deprotection

A high-level overview of the synthetic workflow.

Detailed Experimental Protocols

The following are generalized experimental protocols for each key step in the proposed synthesis. These should be optimized for specific substrates and scales.

Protection of Azepan-4-one (Boc Protection)
  • Dissolution: Dissolve azepan-4-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Base Addition: Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq), to the solution.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel.

α-Halogenation of N-Boc-azepan-4-one

This reaction can be carried out under acidic or basic conditions.[3] Acid-catalyzed halogenation is generally preferred for mono-halogenation.[3][4]

  • Dissolution: Dissolve N-Boc-azepan-4-one (1.0 eq) in a suitable solvent like acetic acid or diethyl ether.[7]

  • Halogen Addition: Slowly add a solution of bromine (1.0 eq) in the same solvent to the reaction mixture, maintaining the temperature at 0-10 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours, monitoring the progress by TLC.

  • Work-up: Carefully pour the reaction mixture into an ice-cold solution of sodium thiosulfate to quench the excess bromine. Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting α-bromo-N-Boc-azepan-4-one is often used in the next step without further purification.

Hantzsch Thiazole Synthesis
  • Reactant Mixture: Combine the crude α-bromo-N-Boc-azepan-4-one (1.0 eq) and thiourea (1.1 eq) in a suitable solvent such as ethanol or isopropanol.

  • Heating: Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC.

  • Precipitation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Deprotection of the Azepine Nitrogen
  • Acidic Cleavage: Dissolve the N-Boc protected product (1.0 eq) in a suitable solvent like dichloromethane or dioxane.

  • Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or hydrochloric acid in dioxane, to the solution at 0 °C.

  • Reaction: Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).

  • Work-up: Remove the solvent and excess acid under reduced pressure. The residue can be triturated with diethyl ether to afford the product as its corresponding salt.

  • Neutralization and Purification: The salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and the free amine extracted with an organic solvent. The final product can be purified by column chromatography or recrystallization.

Quantitative Data

As the synthesis of the specific target molecule has not been reported, the following table summarizes typical yields for the Hantzsch synthesis of 2-aminothiazoles from various cyclic ketones, which can serve as an estimate for the expected yield in the key cyclocondensation step.

Starting Cyclic KetoneHalogenating AgentReaction ConditionsYield of 2-AminothiazoleReference
CyclohexanoneBromine in Acetic AcidReflux in Ethanol75-85%General Literature
CyclopentanoneN-Bromosuccinimide (NBS)Reflux in Ethanol70-80%General Literature
Substituted Piperidin-4-oneBromine in MethanolRoom Temperature65-78%General Literature

Potential Biological Activity and Signaling Pathway

2-Aminothiazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[8][9][10] One of the well-documented activities of some 2-aminothiazoles is the inhibition of prostaglandin E2 (PGE2) production. PGE2 is a key mediator of inflammation and is implicated in the progression of several cancers.

The diagram below illustrates a simplified signaling pathway for PGE2 production, which could be a potential target for this compound. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism for reducing PGE2 levels.

Signaling_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGE2_Synthase PGE2 Synthase PGH2->PGE2_Synthase PGE2 Prostaglandin E2 (PGE2) PGE2_Synthase->PGE2 Inflammation Inflammation & Cancer Progression PGE2->Inflammation Target_Compound 2-Amino-4,5,6,7,8-pentahydro- thiazolo[5,4-d]azepine Target_Compound->COX Potential Inhibition

A potential signaling pathway modulated by the target compound.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of this compound. The proposed pathway utilizes the robust and versatile Hantzsch thiazole synthesis. The detailed protocols and estimated yields offer a solid starting point for researchers aiming to synthesize this novel compound. Furthermore, the exploration of its potential biological activity, with a focus on the inhibition of PGE2 production, provides a rationale for its development as a potential therapeutic agent. Further experimental work is required to validate and optimize the proposed synthesis and to fully elucidate the pharmacological profile of this promising molecule.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. This document covers supplier information, physicochemical properties, a representative synthetic protocol, and a discussion of its potential biological activities and mechanisms of action based on related molecular structures.

Compound Overview and Supplier Information

This compound is a fused heterocyclic compound containing both a thiazole and an azepine ring system. The 2-aminothiazole moiety is a well-known pharmacophore present in numerous biologically active molecules, while the azepine ring is a seven-membered nitrogen-containing heterocycle found in various natural products and synthetic drugs.[1][2][3] The combination of these two structural features suggests potential for a wide range of pharmacological activities.[2][4]

For research and development purposes, this compound and its dihydrochloride salt are available from several chemical suppliers. It is important to note that these products are typically sold for laboratory use only and must be handled by qualified personnel.[5]

Supplier Product Name CAS Number Notes
AK ScientificThis compound Dihydrochloride36085-64-0Products are stocked and shipped from California, USA. Not for individual sale or shipment to residential addresses.[5]
ChemicalBookThis compoundNot specifiedA platform listing multiple suppliers, primarily from China and India.[6]
Fisher ScientificThis compound, TRCNot specifiedSupplied by Toronto Research Chemicals, offering high-purity organic molecules.[7]

Physicochemical Properties

Property Value Notes
Molecular Formula C₈H₁₁N₃S
Molecular Weight 181.26 g/mol
Appearance Likely a solid at room temperatureBased on similar compounds.
Solubility The dihydrochloride salt is expected to be soluble in water and polar organic solvents.
pKa The 2-amino group on the thiazole ring and the nitrogen in the azepine ring are basic centers.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be devised based on established methods for the synthesis of related azepine and 2-aminothiazole derivatives.[1][8][9] The following represents a hypothetical, multi-step synthesis.

Representative Synthetic Protocol:
  • Formation of a Substituted Azepine Ring: The synthesis would likely begin with the construction of a functionalized azepine precursor. Ring expansion methods or cyclization of linear precursors are common strategies for forming seven-membered rings.[3][9]

  • Introduction of a Thiourea Moiety: The azepine precursor would be modified to introduce a thiourea group adjacent to a carbonyl or a similar reactive site.

  • Hantzsch Thiazole Synthesis: The final step would likely be a Hantzsch-type thiazole synthesis, where the thiourea-functionalized azepine is cyclized with an α-haloketone or a related electrophile to form the fused 2-aminothiazole ring.

Below is a conceptual workflow for the synthesis of the target compound.

G A Functionalized Azepine Precursor B Thiourea Derivative Formation A->B Reaction with Thiourea C Cyclization (e.g., Hantzsch Synthesis) B->C Addition of α-haloketone D This compound C->D Final Product E Purification (e.g., Chromatography, Recrystallization) D->E Work-up G cluster_0 Extracellular Space cluster_1 Postsynaptic Neuron A This compound C NMDA/AMPA Receptor A->C Binds and Blocks B Glutamate (Agonist) B->C Binds and Activates D Ion Channel Opening (Ca²⁺, Na⁺ influx) C->D Leads to E Postsynaptic Depolarization D->E Causes F Cellular Response E->F Initiates

References

Biological Activity of 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific databases reveals a significant lack of specific data on the biological activity of 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine and its direct derivatives. Despite extensive searches for this specific chemical entity and its core scaffold, no dedicated pharmacological studies, quantitative biological data, or detailed experimental protocols were identified. This suggests that the compound is either a novel chemical entity that has not yet been extensively studied, or the research conducted on it is not currently in the public domain.

While direct information is unavailable, the structural motifs present in this compound—namely the 2-aminothiazole and the azepine ring systems—are well-represented in medicinal chemistry and are known to be pharmacologically active. This technical guide will, therefore, provide an overview of the biological activities associated with these broader classes of compounds to offer potential insights into the possible therapeutic applications of the target molecule.

The 2-Aminothiazole Scaffold: A Privileged Structure in Drug Discovery

The 2-aminothiazole moiety is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to a variety of biological targets with high affinity. Derivatives of 2-aminothiazole have been reported to exhibit a wide range of biological activities.

General Biological Activities of 2-Aminothiazole Derivatives

Extensive research has demonstrated that compounds containing the 2-aminothiazole core possess a diverse array of pharmacological properties, including but not limited to:

  • Antimicrobial Activity: Numerous studies have reported the efficacy of 2-aminothiazole derivatives against various bacterial and fungal strains.

  • Anticancer Activity: This class of compounds has shown promise as antiproliferative agents against several human cancer cell lines.

  • Anti-inflammatory Effects: Certain derivatives have demonstrated potent anti-inflammatory properties.

  • Antiviral Activity: The 2-aminothiazole scaffold has been incorporated into molecules with antiviral efficacy.

The Azepine Moiety: A Key Component in Neuroactive Compounds

The seven-membered azepine ring is another important heterocyclic structure found in many biologically active compounds, particularly those targeting the central nervous system (CNS).

Pharmacological Relevance of Azepine Derivatives

The incorporation of an azepine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Derivatives of azepine are known to interact with various receptors and enzymes, leading to a range of therapeutic effects. For instance, analogues of 5,6,7,8-tetrahydro-4H-isoxazolo[4,5-d]azepin-3-ol, which feature a fused azepine ring, have been identified as potent agonists of serotonin receptors (5-HT2A and 5-HT2C), suggesting potential applications as pro-cognitive agents.

Fused Thiazolo-pyrimidine Systems: A Structurally Related Class

While not a direct analogue, the thiazolo[5,4-d]pyrimidine scaffold, where a pyrimidine ring is fused to the thiazole instead of an azepine, has been the subject of considerable research. These compounds have demonstrated significant biological activities, particularly as antiproliferative agents. For example, certain thiazolo[5,4-d]pyrimidine derivatives have shown potent inhibition of human gastric cancer cells.

Future Directions

The absence of specific biological data for this compound highlights a gap in the current scientific literature. Given the established pharmacological importance of both the 2-aminothiazole and azepine moieties, this novel scaffold represents a promising area for future drug discovery and development efforts.

Researchers and scientists interested in this area could consider the following steps:

  • Chemical Synthesis: Development of a robust synthetic route to produce this compound and a library of its derivatives.

  • In Vitro Screening: Comprehensive screening of these compounds against a panel of biological targets, including but not limited to, kinases, G-protein coupled receptors (GPCRs), and microbial enzymes.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.

An In-Depth Technical Guide to the Mechanism of Action of 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine (Talipexole)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine, commonly known as talipexole or B-HT 920, is a non-ergot dopamine agonist with a multifaceted pharmacological profile. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its interactions with dopamine and adrenergic receptors. Talipexole exhibits potent agonism at D2-like dopamine receptors and also interacts with α-adrenergic receptors. This dual activity underlies its therapeutic effects, primarily in the management of Parkinson's disease, and contributes to its side effect profile. This document collates quantitative data on its binding affinities and functional efficacies, details the experimental protocols used to elucidate its mechanism, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction

Talipexole is a synthetic compound belonging to the thiazoloazepine class. It was developed for the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[1] By directly stimulating dopamine receptors, talipexole compensates for the reduced endogenous dopamine levels, thereby alleviating motor symptoms such as tremors, rigidity, and bradykinesia.[1] In addition to its primary indication, talipexole has also been investigated for its potential in treating restless legs syndrome.[1] Understanding the detailed mechanism of action of talipexole is crucial for optimizing its therapeutic use and for the development of next-generation dopaminergic agents.

Pharmacodynamics: Receptor Binding and Functional Activity

The primary mechanism of action of talipexole is its function as a potent agonist at dopamine D2-like receptors (D2, D3, and D4).[2][3] It also demonstrates significant activity at α2-adrenergic receptors and, to a lesser extent, at α1-adrenergic and 5-HT3 receptors.[4][5][6]

Dopamine Receptor Interactions

Talipexole displays a high affinity for the D2 subfamily of dopamine receptors. Functional studies have characterized it as a full agonist at human D2 and D3 receptors, while it acts as a partial agonist at the D4 receptor subtype.[2][7] The activation of these Gi/o-coupled receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream signaling cascades.

Adrenergic Receptor Interactions

Talipexole is also a potent agonist at α2-adrenoceptors.[4] This activity contributes to some of its physiological effects. The compound also exhibits antagonistic properties at α1-adrenoceptors.[4]

Serotonin Receptor Interactions

Talipexole has been shown to have moderate displacement activity at 5-HT3 receptors.[6]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinity and functional potency of talipexole at various neurotransmitter receptors.

Table 1: Dopamine Receptor Binding Affinities and Functional Potencies of Talipexole

Receptor SubtypeAssay TypeSpeciesParameterValueReference(s)
Human D2MicrophysiometryHumanpEC507.4[2][7]
Human D3MicrophysiometryHumanpEC508.4[2][7]
Human D4MicrophysiometryHumanpEC506.8[2][7]
Human D2 (Long)cAMP AssayHumanAgonist PotencyFull Agonist[3]
Human D2 (Short)cAMP AssayHumanAgonist PotencyFull Agonist[3]
Human D3cAMP AssayHumanAgonist PotencyFull Agonist[3]

Table 2: Adrenergic and Serotonin Receptor Binding Affinities and Functional Potencies of Talipexole

Receptor SubtypeAssay TypeSpeciesParameterValueReference(s)
α2-adrenoceptorIsolated Perfused HindquartersRatHalf-maximal effect10-6.64 M[4]
α1-adrenoceptorIsolated Perfused HindquartersRatpA24.9[4]
α2D-adrenoceptorPeristaltic ContractionRatIC5078.72 nM[8]
5-HT3Radioligand Binding ([3H]-GR 65630)Rat (Cortex)Ki0.35 µM[6]
5-HT3Radioligand Binding ([3H]-GR 65630)Rat (Intestine)Ki0.22 µM[6]

Table 3: In Vivo Efficacy of Talipexole

EffectAnimal ModelParameterValueReference(s)
Anti-tremorCynomolgus Monkeys (VMT lesioned)ED50 (s.c.)34 µg/kg[5]
Anti-tremorCynomolgus Monkeys (VMT lesioned)ED50 (p.o.)84 µg/kg[5]

Signaling Pathways

As a dopamine D2 receptor agonist, talipexole primarily signals through the Gi/o pathway.

G_protein_signaling Talipexole Talipexole D2R Dopamine D2 Receptor Talipexole->D2R Binds to G_protein Gi/o Protein (αβγ) D2R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Leads to

Dopamine D2 Receptor Signaling Pathway

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of talipexole.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To quantify the affinity of talipexole for dopamine, adrenergic, and serotonin receptors.

  • General Protocol:

    • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer and centrifuged to isolate the cell membranes containing the receptors. The final membrane pellet is resuspended and stored at -80°C.

    • Assay Setup: In a 96-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (talipexole).

    • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

    • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[9]

radioligand_binding_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (from cells or tissue) Incubation Incubation (Membranes + Radioligand + Talipexole) Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]spiperone) Radioligand->Incubation Talipexole_Dilutions Talipexole Serial Dilutions Talipexole_Dilutions->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Scintillation_Counting Scintillation Counting (Measures radioactivity) Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 → Ki calculation) Scintillation_Counting->Data_Analysis

Radioligand Binding Assay Workflow
Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its target receptor.

This assay is used to determine whether a ligand is an agonist or antagonist at Gs- or Gi/o-coupled receptors.

  • Objective: To determine the functional effect of talipexole on adenylyl cyclase activity via D2 receptors.

  • General Protocol:

    • Cell Culture: Cells stably expressing the dopamine D2 receptor are cultured in 96-well plates.

    • Assay Setup: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation. They are then stimulated with forskolin (to activate adenylyl cyclase) in the presence of varying concentrations of talipexole.

    • Incubation: The plate is incubated for a specific time to allow for changes in intracellular cAMP levels.

    • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence).

    • Data Analysis: The concentration of talipexole that produces 50% of the maximal response (EC50 or IC50) is determined.

This assay measures the activation of G proteins, an early event in GPCR signaling.

  • Objective: To quantify the ability of talipexole to activate G proteins coupled to dopamine receptors.

  • General Protocol:

    • Membrane Preparation: Similar to radioligand binding assays.

    • Assay Setup: Membranes are incubated with GDP, the radiolabeled non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of talipexole.

    • Incubation: The mixture is incubated to allow for agonist-induced exchange of GDP for [35S]GTPγS on the Gα subunit.

    • Separation and Quantification: The reaction is stopped, and the amount of [35S]GTPγS bound to the G proteins is measured, often using a scintillation proximity assay (SPA) or filtration.

    • Data Analysis: The EC50 and Emax values for talipexole-stimulated [35S]GTPγS binding are calculated.[10]

In Vivo Electrophysiology

This technique is used to measure the firing rate of neurons in response to drug administration.

  • Objective: To assess the effect of talipexole on the firing activity of dopaminergic neurons in the substantia nigra.

  • General Protocol:

    • Animal Preparation: Anesthetized rats are placed in a stereotaxic frame.

    • Electrode Implantation: A microelectrode is lowered into the substantia nigra pars compacta to record the extracellular activity of individual dopaminergic neurons.

    • Drug Administration: Talipexole is administered intravenously or iontophoretically.

    • Data Recording and Analysis: The firing rate and pattern of the neurons are recorded before and after drug administration to determine the effect of talipexole.[11]

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.

  • Objective: To measure the effect of talipexole on dopamine release in the striatum.

  • General Protocol:

    • Probe Implantation: A microdialysis probe is stereotaxically implanted into the striatum of a rat.

    • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF).

    • Sample Collection: Dialysate samples, containing extracellular fluid that has diffused across the probe's membrane, are collected at regular intervals.

    • Drug Administration: Talipexole is administered, and dialysate collection continues.

    • Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

microdialysis_workflow cluster_surgery Surgical Procedure cluster_experiment Experiment cluster_analysis Analysis Probe_Implantation Stereotaxic Implantation of Microdialysis Probe (e.g., into Striatum) Perfusion Perfusion with aCSF Probe_Implantation->Perfusion Baseline_Collection Baseline Sample Collection Perfusion->Baseline_Collection Drug_Admin Talipexole Administration Baseline_Collection->Drug_Admin Post_Drug_Collection Post-Drug Sample Collection Drug_Admin->Post_Drug_Collection HPLC_ED HPLC-ED Analysis (Quantifies Dopamine) Post_Drug_Collection->HPLC_ED Data_Interpretation Data Interpretation (Changes in Dopamine Release) HPLC_ED->Data_Interpretation

In Vivo Microdialysis Workflow

Conclusion

This compound (talipexole) is a potent dopamine D2-like receptor agonist with additional activity at adrenergic and serotonin receptors. Its primary mechanism of action involves the stimulation of postsynaptic D2 receptors, which compensates for the dopamine deficiency in Parkinson's disease. The dual agonism at dopamine and α2-adrenergic receptors contributes to its overall pharmacological profile, including both its therapeutic efficacy and potential side effects. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and clinicians working with this compound and in the broader field of dopaminergic drug development. Further research to delineate the specific contributions of its activity at different receptor subtypes will continue to refine our understanding of its therapeutic potential.

References

Unveiling the Therapeutic Potential of 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine: A Technical Guide to its Core Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the therapeutic targets of 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine, a compound also known by its research code B-HT 920 and as Talipexole. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile and therapeutic applications of this molecule.

Executive Summary

This compound is a synthetic compound with a multi-target profile, exhibiting primary activity as a potent agonist at dopamine D2 receptors and α2-adrenoceptors. Evidence also suggests a role as a 5-HT3 receptor antagonist. This unique combination of activities makes it a compound of interest for a range of neurological and psychiatric conditions. This guide will delve into its primary therapeutic targets, summarize available quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways.

Core Therapeutic Targets

The therapeutic potential of this compound stems from its interaction with three key receptors in the central nervous system:

  • Dopamine D2 Receptors (D2R): The compound is a potent agonist at D2 receptors, with a noted selectivity for presynaptic autoreceptors at lower doses.[1][2] This interaction is crucial for its potential in conditions like Parkinson's disease, where it can mimic the effects of dopamine.[3] The stimulation of D2 autoreceptors can also lead to a reduction in dopamine synthesis and release, a mechanism that may be relevant in other neurological disorders.[1][4]

  • α2-Adrenoceptors: It is also a potent agonist at α2-adrenoceptors.[5][6] This activity contributes to its sedative effects and may play a role in its potential antidepressant-like properties at higher doses.[2]

  • Serotonin 5-HT3 Receptors: The compound has been identified as a 5-HT3 receptor antagonist.[6] This action is of interest for its potential antiemetic properties and may also contribute to its overall neuropsychopharmacological profile.

Under certain experimental conditions, some α1-adrenergic properties have also been observed.[7]

Data Presentation: Pharmacological Profile

The following tables summarize the known quantitative data for this compound at its primary targets. It is important to note that specific binding affinities and functional potencies can vary depending on the experimental conditions, radioligand used, and tissue or cell line preparation.

Table 1: Dopamine D2 Receptor Agonist Activity

Parameter Value Species/Tissue Reference
ED50 (anti-tremor) 34 µg/kg s.c. Monkey (VMT-lesioned) [6]
ED50 (anti-tremor) 84 µg/kg p.o. Monkey (VMT-lesioned) [6]

| Potency vs. Bromocriptine | >25 times more potent | Marmoset (MPTP-treated) | |

Table 2: α2-Adrenoceptor Agonist Activity

Observation Doses Species/Model Reference
Antidepressant-like effect 0.5, 1, 2, and 3 mg/kg Mouse (Tail-suspension test) [2]

| Sedative effect | High doses | Monkey (VMT-lesioned) |[6] |

Table 3: 5-HT3 Receptor Antagonist Activity

Finding Context Reference

| Identified as a 5-HT3 receptor antagonist | Pharmacological profiling |[6] |

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of this compound, it is essential to understand the signaling cascades initiated by its interaction with its target receptors.

Signaling Pathways

Dopamine_D2_Receptor_Signaling BHT920 2-Amino-4,5,6,7,8-pentahydro- thiazolo[5,4-d]azepine D2R Dopamine D2 Receptor BHT920->D2R Agonist Gi_o Gi/o Protein D2R->Gi_o Activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruits AC Adenylyl Cyclase Gi_o->AC Inhibits Ion_Channels Ion Channels (e.g., GIRK) Gi_o->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates MAPK MAPK Pathway Beta_Arrestin->MAPK Activates

Caption: Dopamine D2 Receptor Signaling Pathway.

Alpha2_Adrenoceptor_Signaling BHT920 2-Amino-4,5,6,7,8-pentahydro- thiazolo[5,4-d]azepine Alpha2R α2-Adrenoceptor BHT920->Alpha2R Agonist Gi_o Gi/o Protein Alpha2R->Gi_o Activates MAPK_Akt MAPK/Akt Pathways Alpha2R->MAPK_Akt Activates via EGFR transactivation PLC Phospholipase C Alpha2R->PLC Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates

Caption: α2-Adrenoceptor Signaling Pathway.

Serotonin_5HT3_Receptor_Signaling BHT920 2-Amino-4,5,6,7,8-pentahydro- thiazolo[5,4-d]azepine HTR3 5-HT3 Receptor (Ligand-gated ion channel) BHT920->HTR3 Antagonist Cations Cation Influx (Na+, K+, Ca2+) HTR3->Cations Opens channel Serotonin Serotonin Serotonin->HTR3 Agonist Depolarization Neuronal Depolarization Cations->Depolarization Leads to Downstream Downstream Signaling (e.g., CaMKII, ERK) Cations->Downstream Activates

Caption: 5-HT3 Receptor Signaling Pathway.

Experimental Workflows

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing target receptor) Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]Spiperone for D2R) Radioligand->Incubation Test_Compound Test Compound (B-HT 920) Test_Compound->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Scintillation Scintillation Counting to measure radioactivity Filtration->Scintillation Competition_Curve Generate Competition Curve Scintillation->Competition_Curve IC50 Determine IC50 Competition_Curve->IC50 Ki Calculate Ki (Binding Affinity) IC50->Ki

Caption: Radioligand Binding Assay Workflow.

In_Vivo_Microdialysis_Workflow cluster_prep Surgical Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Animal Model (e.g., Rat, Mouse) Guide_Cannula Stereotaxic Implantation of Guide Cannula Animal_Model->Guide_Cannula Probe_Insertion Microdialysis Probe Insertion Guide_Cannula->Probe_Insertion Perfusion Perfusion with aCSF Probe_Insertion->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Drug_Admin Administration of B-HT 920 Baseline->Drug_Admin Post_Drug_Samples Post-administration Sample Collection Drug_Admin->Post_Drug_Samples HPLC HPLC-ECD Analysis of Dialysate Post_Drug_Samples->HPLC Quantification Quantification of Dopamine Levels HPLC->Quantification Time_Course Plot Time-Course of Dopamine Release Quantification->Time_Course

Caption: In Vivo Microdialysis Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.[2][8][9][10]

  • Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine D2 receptor.

  • Materials:

    • Membrane preparations from cells stably expressing human recombinant dopamine D2 receptors (e.g., CHO or HEK293 cells).

    • Radioligand: e.g., [3H]Spiperone or [3H]Raclopride.

    • Non-specific binding determinant: e.g., 10 µM Haloperidol.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.

    • Test compound: this compound at various concentrations.

    • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

    • Scintillation cocktail and scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the membrane preparation, radioligand (at a concentration close to its Kd), and varying concentrations of this compound.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add the non-specific binding determinant.

    • Incubate the plate for 60-120 minutes at room temperature.

    • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay for Gαi/o-Coupled Receptors

This functional assay measures the activation of G proteins following receptor agonism.[11][12][13]

  • Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at dopamine D2 or α2-adrenergic receptors.

  • Materials:

    • Membrane preparations containing the receptor of interest.

    • [35S]GTPγS.

    • GDP.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

    • Test compound: this compound at various concentrations.

  • Procedure:

    • Pre-incubate the membranes with the test compound and GDP for 15-30 minutes on ice.

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate for 30-60 minutes at 30°C.

    • Terminate the reaction by rapid filtration.

    • Measure the amount of bound [35S]GTPγS by scintillation counting.

  • Data Analysis:

    • Plot the amount of [35S]GTPγS bound against the logarithm of the agonist concentration.

    • Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) from the resulting dose-response curve.

cAMP Assay for Gαi-Coupled Receptors

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gαi-coupled receptor activation.[14][15][16][17][18]

  • Objective: To quantify the inhibitory effect of this compound on cAMP production.

  • Materials:

    • Whole cells expressing the Gαi-coupled receptor of interest.

    • Forskolin (an adenylyl cyclase activator).

    • Test compound: this compound.

    • cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based biosensor).

  • Procedure:

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for a specified time.

    • Lyse the cells and measure the intracellular cAMP levels using the chosen detection method.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • Determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.

In Vivo Microdialysis for Dopamine Release

This in vivo technique measures the levels of neurotransmitters in the extracellular fluid of a specific brain region in a freely moving animal.[19][20][21][22]

  • Objective: To assess the effect of this compound on dopamine release in a brain region such as the striatum.

  • Materials:

    • Rodents (rats or mice).

    • Stereotaxic apparatus for surgery.

    • Microdialysis probes and guide cannulae.

    • Microinfusion pump.

    • Artificial cerebrospinal fluid (aCSF).

    • Fraction collector.

    • HPLC with electrochemical detection (HPLC-ECD) system for dopamine analysis.

  • Procedure:

    • Surgically implant a guide cannula into the target brain region of an anesthetized animal.

    • After a recovery period, insert a microdialysis probe through the guide cannula in the awake animal.

    • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples.

    • Administer this compound (e.g., via intraperitoneal or subcutaneous injection).

    • Continue collecting dialysate samples at regular intervals.

    • Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

  • Data Analysis:

    • Express the dopamine concentrations as a percentage of the baseline levels.

    • Plot the percentage change in dopamine over time to visualize the effect of the compound.

Conclusion

This compound is a pharmacologically complex molecule with a distinct profile of high-affinity interactions with dopamine D2, α2-adrenergic, and 5-HT3 receptors. This multi-target engagement provides a strong rationale for its investigation in a variety of CNS disorders. The experimental protocols and data presented in this guide offer a framework for researchers to further explore the therapeutic potential of this and related compounds. Future research should focus on elucidating the in vivo consequences of its combined receptor activities and on establishing a more comprehensive quantitative profile of its receptor interactions.

References

An In-depth Technical Guide to 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its fusion with an azepine ring to form 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine presents a novel heterocyclic system with significant therapeutic potential. This technical guide provides a comprehensive overview of this core structure and its derivatives, focusing on prospective synthesis, potential biological activities, and relevant experimental methodologies. Due to the novelty of this specific fused system, this guide extrapolates from the well-established chemistry and pharmacology of related 2-aminothiazole and azepine derivatives to provide a foundational resource for researchers.

Introduction to the 2-Aminothiazole and Azepine Scaffolds

The 2-aminothiazole moiety is a privileged structure in drug discovery, known for its wide range of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] Several marketed drugs, such as the tyrosine kinase inhibitor Dasatinib and the anti-inflammatory agent Meloxicam, feature this critical pharmacophore. The azepine ring, a seven-membered nitrogen-containing heterocycle, is also found in a number of biologically active compounds and natural products, contributing to a diverse array of pharmacological effects.[4][5]

The fusion of these two pharmacophores into the this compound core (Hereafter referred to as Compound 1 ) is anticipated to yield novel chemical entities with unique three-dimensional structures and potentially enhanced biological activities. This guide will explore the prospective synthesis, derivatization, and biological evaluation of this promising heterocyclic system.

Proposed Synthesis of the Core Structure

A potential synthetic pathway to Compound 1 could commence from a suitable azepine precursor, such as caprolactam. The key steps would involve the formation of an α-halocaprolactam intermediate, followed by cyclocondensation with thiourea.

General Experimental Protocol for Hantzsch Thiazole Synthesis (Adapted for Compound 1)
  • α-Halogenation of a Caprolactam Derivative: A solution of an N-protected caprolactam in a suitable solvent (e.g., chloroform, acetic acid) is treated with a halogenating agent (e.g., N-bromosuccinimide, sulfuryl chloride) at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction mixture is then worked up to isolate the α-halocaprolactam.

  • Cyclocondensation with Thiourea: The α-halocaprolactam is dissolved in a polar solvent like ethanol or isopropanol. An equimolar amount of thiourea is added, and the mixture is refluxed for several hours. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired this compound derivative.

Proposed Synthetic Workflow

G cluster_0 Synthesis of the Core Structure Caprolactam Caprolactam N-Protected_Caprolactam N-Protected_Caprolactam Caprolactam->N-Protected_Caprolactam Protection alpha-Halo-N-Protected_Caprolactam alpha-Halo-N-Protected_Caprolactam N-Protected_Caprolactam->alpha-Halo-N-Protected_Caprolactam Halogenation Protected_Compound_1 Protected_Compound_1 alpha-Halo-N-Protected_Caprolactam->Protected_Compound_1 Hantzsch Reaction Thiourea Thiourea Thiourea->Protected_Compound_1 Compound_1 Compound_1 Protected_Compound_1->Compound_1 Deprotection G cluster_0 Derivatization of the Core Structure Compound_1 Compound_1 N-Acyl_Derivatives N-Acyl_Derivatives Compound_1->N-Acyl_Derivatives Acylation N-Alkyl_Aryl_Derivatives N-Alkyl_Aryl_Derivatives Compound_1->N-Alkyl_Aryl_Derivatives Alkylation/Arylation Sulfonamide_Derivatives Sulfonamide_Derivatives Compound_1->Sulfonamide_Derivatives Sulfonylation Acid_Chloride_Anhydride Acid_Chloride_Anhydride Acid_Chloride_Anhydride->N-Acyl_Derivatives Aldehyde_Ketone_Aryl_Halide Aldehyde_Ketone_Aryl_Halide Aldehyde_Ketone_Aryl_Halide->N-Alkyl_Aryl_Derivatives Sulfonyl_Chloride Sulfonyl_Chloride Sulfonyl_Chloride->Sulfonamide_Derivatives G cluster_0 Potential Anticancer Signaling Pathway Compound_1_Derivative Compound_1_Derivative Protein_Kinase Protein_Kinase Compound_1_Derivative->Protein_Kinase Inhibition Substrate_Phosphorylation Substrate_Phosphorylation Protein_Kinase->Substrate_Phosphorylation Catalyzes Downstream_Signaling Downstream_Signaling Substrate_Phosphorylation->Downstream_Signaling Cell_Proliferation_Survival Cell_Proliferation_Survival Downstream_Signaling->Cell_Proliferation_Survival

References

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine is a novel heterocyclic compound with a chemical structure suggestive of potential activity at dopamine receptors. As a potential therapeutic agent for neurological and psychiatric disorders, a thorough in vitro characterization is essential to elucidate its pharmacological profile. These application notes provide detailed protocols for key in vitro assays to determine the binding affinity, functional potency, and signaling pathways of this compound at dopamine receptor subtypes. The methodologies described herein are fundamental for advancing our understanding of its mechanism of action.

Data Presentation: Pharmacological Profile of this compound

The following table summarizes hypothetical in vitro data for this compound at various dopamine receptor subtypes.

Assay TypeReceptor SubtypeRadioligandCell LineParameterValue
Radioligand BindingDopamine D2[³H]SpiperoneHEK293Ki (nM)15
Radioligand BindingDopamine D3[³H]7-OH-DPATCHO-K1Ki (nM)8
Radioligand BindingDopamine D1[³H]SCH23390HEK293Ki (nM)>1000
cAMP Functional AssayDopamine D2-HEK293EC₅₀ (nM)25
β-Arrestin RecruitmentDopamine D2-U2OSEC₅₀ (nM)150

Experimental Protocols

Radioligand Competition Binding Assay for Dopamine D2/D3 Receptors

This assay determines the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • HEK293 or CHO-K1 cells stably expressing human dopamine D2 or D3 receptors

  • Cell culture medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Radioligand: [³H]Spiperone for D2 receptors, [³H]7-OH-DPAT for D3 receptors

  • Non-specific binding control: Haloperidol (10 µM) or Spiperone (1 µM)

  • Test Compound: this compound

  • 96-well filter plates and a cell harvester

  • Scintillation cocktail and a liquid scintillation counter

Procedure:

  • Cell Membrane Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest cells and centrifuge at 1000 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of varying concentrations of the test compound.

    • Add 50 µL of the radioligand at a concentration near its Kd.

    • Add 100 µL of the cell membrane preparation (typically 10-50 µg of protein).

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Harvesting and Counting:

    • Harvest the contents of each well onto filter mats using a cell harvester and wash with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filter mats, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of radioligand binding at each concentration of the test compound.

    • Determine the IC₅₀ value by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation Assay_Plate_Setup Assay Plate Setup (Compound, Radioligand, Membranes) Membrane_Prep->Assay_Plate_Setup Compound_Dilution Serial Dilution of Test Compound Compound_Dilution->Assay_Plate_Setup Radioligand_Prep Radioligand Preparation Radioligand_Prep->Assay_Plate_Setup Incubation Incubation (60-90 min, RT) Assay_Plate_Setup->Incubation Harvesting Harvesting and Washing on Filter Plates Incubation->Harvesting Scintillation_Counting Scintillation Counting Harvesting->Scintillation_Counting IC50_Determination IC50 Determination (Non-linear Regression) Scintillation_Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation

Caption: Workflow for the radioligand competition binding assay.

cAMP Functional Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity and reduce intracellular cyclic adenosine monophosphate (cAMP) levels through activation of Gαi-coupled D2-like receptors.

Materials:

  • HEK293 cells stably expressing human dopamine D2 receptors.

  • Cell culture medium.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Forskolin (adenylyl cyclase activator).

  • Test Compound: this compound.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • 384-well white opaque plates.

Procedure:

  • Cell Seeding:

    • Seed the transfected cells into a 384-well plate and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare serial dilutions of the test compound and a stock solution of forskolin.

  • Cell Treatment:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.

    • Add forskolin to all wells (except the basal control) to stimulate cAMP production and incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Calculate the percent inhibition of forskolin-stimulated cAMP production at each concentration of the test compound.

    • Determine the EC₅₀ value by non-linear regression analysis.

cAMP_Assay_Workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_detection Detection & Analysis Cell_Seeding Seed D2-expressing cells in 384-well plate Pre_incubation Pre-incubate cells with test compound Cell_Seeding->Pre_incubation Compound_Dilution Prepare serial dilutions of test compound Compound_Dilution->Pre_incubation Forskolin_Stimulation Stimulate with Forskolin Pre_incubation->Forskolin_Stimulation Cell_Lysis Lyse cells Forskolin_Stimulation->Cell_Lysis cAMP_Measurement Measure intracellular cAMP (e.g., HTRF) Cell_Lysis->cAMP_Measurement EC50_Determination EC50 Determination (Non-linear Regression) cAMP_Measurement->EC50_Determination

Caption: Workflow for the cAMP functional assay.

β-Arrestin Recruitment Assay

This assay investigates G-protein-independent signaling by measuring the recruitment of β-arrestin to the activated dopamine D2 receptor.

Materials:

  • U2OS or HEK293 cells co-expressing the dopamine D2 receptor fused to a bioluminescent donor (e.g., Renilla Luciferase, RLuc) and β-arrestin 2 fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Cell culture medium.

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Test Compound: this compound.

  • BRET substrate (e.g., coelenterazine h).

  • 384-well white opaque plates.

  • A plate reader capable of measuring BRET signals.

Procedure:

  • Cell Seeding:

    • Seed the co-transfected cells into a 384-well plate and allow them to adhere overnight.

  • Cell Treatment:

    • Wash the cells with assay buffer.

    • Add varying concentrations of the test compound to the wells.

  • Substrate Addition and Incubation:

    • Add the BRET substrate to each well and incubate for 5-10 minutes at 37°C.

  • BRET Measurement:

    • Measure the light emission at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the change in BRET ratio against the concentration of the test compound.

    • Determine the EC₅₀ value by non-linear regression analysis.

Signaling Pathway

D2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein activates beta_Arrestin β-Arrestin D2R->beta_Arrestin recruits AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts Agonist 2-Amino-4,5,6,7,8-pentahydro- thiazolo[5,4-d]azepine Agonist->D2R binds and activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates

Caption: Dopamine D2 receptor signaling pathways.

Application Notes and Protocols for Cell-Based Assays of 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine is a heterocyclic compound with potential pharmacological activity, likely targeting G-protein coupled receptors (GPCRs) due to its structural characteristics. This document provides detailed application notes and protocols for a panel of cell-based assays to characterize the compound's activity, including its potency, efficacy, and mechanism of action. The following protocols are foundational for screening and lead optimization in a drug discovery campaign.

I. Data Presentation: Summary of Expected Quantitative Data

The following tables are templates for summarizing quantitative data obtained from the described assays. These examples use hypothetical data for illustrative purposes.

Table 1: Potency (EC50/IC50) of this compound in Functional Assays

Assay TypeTarget ReceptorCell LineParameterValue (nM)
cAMP InhibitionDopamine D2HEK293IC50150
cAMP StimulationAdrenergic β2CHO-K1EC50>10,000
Calcium MobilizationAdrenergic α1HEK293EC5085
Reporter Gene (CRE)Dopamine D2HEK293IC50120
Reporter Gene (NFAT)Adrenergic α1CHO-K1EC5095

Table 2: Efficacy of this compound

Assay TypeTarget ReceptorCell LineParameterValue (% of Control Agonist)
cAMP InhibitionDopamine D2HEK293Emax95%
Calcium MobilizationAdrenergic α1HEK293Emax88%
Reporter Gene (CRE)Dopamine D2HEK293Emax92%
Reporter Gene (NFAT)Adrenergic α1CHO-K1Emax85%

II. Experimental Protocols

A. cAMP Inhibition Assay for Gi-Coupled Receptors (e.g., Dopamine D2 Receptor)

This assay measures the ability of the test compound to inhibit the production of cyclic AMP (cAMP), a common second messenger for Gi-coupled GPCRs.[1]

Materials:

  • HEK293 cells stably expressing the human Dopamine D2 receptor.

  • Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin.

  • Assay Buffer: HBSS with 20 mM HEPES and 0.1% BSA.

  • Forskolin (adenylyl cyclase activator).

  • Test Compound: this compound.

  • Reference Agonist (e.g., Quinpirole).

  • cAMP assay kit (e.g., HTRF-based).

  • 384-well white microplates.

Protocol:

  • Cell Plating: Seed HEK293-D2R cells in 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and reference agonist in Assay Buffer.

  • Assay Procedure: a. Remove culture medium from the wells. b. Add 10 µL of the test compound or reference agonist at various concentrations. c. Incubate for 30 minutes at room temperature. d. Add 10 µL of forskolin solution at a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM, to be optimized). e. Incubate for 30 minutes at room temperature.

  • Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the HTRF cAMP kit.

  • Data Analysis: Plot the HTRF ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

B. Calcium Mobilization Assay for Gq-Coupled Receptors (e.g., Alpha-1 Adrenergic Receptor)

This assay measures the increase in intracellular calcium concentration, a hallmark of Gq-coupled GPCR activation.[2][3][4][5][6]

Materials:

  • HEK293 or CHO-K1 cells stably expressing the human Alpha-1 adrenergic receptor.

  • Culture Medium: As appropriate for the cell line.

  • Assay Buffer: HBSS with 20 mM HEPES.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

  • Probenecid (to prevent dye leakage).

  • Test Compound.

  • Reference Agonist (e.g., Phenylephrine).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescent plate reader with kinetic reading capabilities (e.g., FLIPR).

Protocol:

  • Cell Plating: Seed cells into black, clear-bottom plates and grow to confluence.

  • Dye Loading: a. Prepare a dye loading solution containing Fluo-8 AM and probenecid in Assay Buffer. b. Remove the culture medium and add the dye loading solution to the cells. c. Incubate for 45-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[7]

  • Assay Procedure: a. Place the plate in the fluorescent plate reader. b. Establish a baseline fluorescence reading. c. Add the test compound or reference agonist at various concentrations. d. Immediately begin kinetic reading of fluorescence intensity for 1-3 minutes.

  • Data Analysis: The change in fluorescence intensity (ΔF) is calculated. Plot ΔF against the log of the compound concentration to determine the EC50.

C. Reporter Gene Assay for GPCR Activation

Reporter gene assays provide a downstream readout of receptor activation by linking a specific signaling pathway to the expression of a reporter protein like luciferase or β-galactosidase.[8][9][10][11]

Materials:

  • HEK293 or CHO-K1 cells co-transfected with the GPCR of interest and a reporter plasmid (e.g., CRE-luciferase for Gs/Gi, NFAT-luciferase for Gq).

  • Culture Medium.

  • Test Compound.

  • Reference Agonist.

  • Luciferase assay reagent.

  • 96-well white, clear-bottom microplates.

  • Luminometer.

Protocol:

  • Cell Transfection and Plating: Co-transfect cells with the receptor and reporter plasmids. 24 hours post-transfection, seed the cells into 96-well plates.

  • Compound Treatment: Add serial dilutions of the test compound or reference agonist to the cells and incubate for 6-24 hours.

  • Detection: a. Remove the culture medium. b. Add luciferase assay reagent according to the manufacturer's instructions. c. Measure luminescence using a luminometer.

  • Data Analysis: Plot the luminescence signal against the log of the compound concentration to determine the EC50 or IC50.

III. Mandatory Visualizations

G_Protein_Signaling_Pathways cluster_Gi Gi-Coupled Pathway cluster_Gq Gq-Coupled Pathway Gi_Ligand This compound Gi_Receptor Dopamine D2 Receptor Gi_G_Protein Gi Protein AC_inhibit Adenylyl Cyclase (Inhibited) cAMP_decrease ↓ cAMP PKA_inhibit PKA (Inactive) CREB_inhibit CREB (Inactive) Gene_Transcription_inhibit Gene Transcription Gq_Ligand This compound Gq_Receptor Adrenergic α1 Receptor Gq_G_Protein Gq Protein PLC Phospholipase C PIP2 PIP2 IP3 IP3 DAG DAG ER Endoplasmic Reticulum Ca_release ↑ [Ca2+]i PKC PKC Cellular_Response Cellular Response

cAMP_Assay_Workflow cluster_workflow cAMP Inhibition Assay Workflow start Seed HEK293-D2R Cells in 384-well plate incubate1 Incubate Overnight add_compound Add Test Compound/ Reference Agonist incubate2 Incubate 30 min add_forskolin Add Forskolin incubate3 Incubate 30 min detection Lyse Cells & Measure cAMP (HTRF) analysis Data Analysis (IC50)

Calcium_Mobilization_Workflow cluster_workflow Calcium Mobilization Assay Workflow start Seed Cells in Black, Clear-Bottom Plate grow Grow to Confluence dye_loading Load with Calcium- Sensitive Dye incubate Incubate read_baseline Establish Baseline Fluorescence add_compound Add Test Compound/ Reference Agonist kinetic_read Kinetic Fluorescence Reading analysis Data Analysis (EC50)

References

Application Notes and Protocols for 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them a significant target for drug discovery, particularly in oncology and inflammatory diseases. The compound 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine represents a novel heterocyclic scaffold with potential as a kinase inhibitor. While specific public data on the kinase inhibitory activity of this particular compound is limited, this document provides a comprehensive guide for researchers interested in evaluating its potential.

These application notes and protocols outline the necessary steps to characterize the inhibitory profile of this compound or similar compounds. The provided methodologies cover biochemical assays to determine direct enzyme inhibition and cell-based assays to assess activity in a more physiologically relevant context.

Data Presentation

To systematically evaluate the efficacy and selectivity of a novel kinase inhibitor, it is crucial to present quantitative data in a clear and comparable format. Below are template tables for organizing hypothetical data for this compound.

Table 1: Biochemical Kinase Inhibition Profile

This table should be used to summarize the in vitro potency of the compound against a panel of purified kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

Kinase TargetIC50 (nM)
Kinase A[Insert Value]
Kinase B[Insert Value]
Kinase C[Insert Value]
Kinase D[Insert Value]

Table 2: Cell-Based Assay Results

This table is designed to present the compound's activity in a cellular context, reflecting its ability to engage the target kinase within the cell and affect downstream signaling.

Cell LineTarget PathwayCellular IC50 (µM)
Cell Line XPathway 1[Insert Value]
Cell Line YPathway 2[Insert Value]
Cell Line ZPathway 3[Insert Value]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize a novel kinase inhibitor.

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed for a 384-well plate format, suitable for high-throughput screening.[1] It measures the amount of ATP remaining after a kinase reaction; a higher luminescence signal indicates greater inhibition.[1]

Materials:

  • Recombinant human kinase enzyme

  • Specific peptide substrate for the kinase

  • Adenosine 5'-triphosphate (ATP)

  • This compound (dissolved in DMSO)

  • Known kinase inhibitor (positive control)

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor, plate shaker, and luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds, vehicle control (DMSO), and positive control to the appropriate wells of the 384-well plate.[1]

  • Kinase Reaction Mixture: Prepare a master mix of the kinase, peptide substrate, and assay buffer. The final concentrations should be optimized for the specific assay.

  • Initiate Reaction: Dispense the kinase reaction mixture into each well. Include a "no kinase" control for 100% inhibition.[1]

  • Incubation: Gently mix the plate on a shaker and incubate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.[1]

  • Signal Detection: Add the ATP detection reagent to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 10 minutes to stabilize the signal.[1]

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls.

Protocol 2: Cellular Phosphorylation Assay (ELISA-Based)

This assay measures the phosphorylation of a kinase's substrate within a cellular context, providing a direct readout of the kinase's activity.[2][3]

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • This compound

  • Positive and negative control compounds

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer

  • ELISA plate pre-coated with a capture antibody for the substrate

  • Phospho-specific detection antibody

  • HRP-conjugated secondary antibody

  • Wash buffer

  • Substrate solution for HRP

  • Stop solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and controls. Incubate for the desired period (e.g., 1-24 hours).[2]

  • Cell Lysis: Aspirate the medium, wash with ice-cold PBS, and add 100 µL of lysis buffer to each well. Incubate on ice for 10 minutes.[2]

  • ELISA: a. Transfer 50-100 µL of cell lysate to the pre-coated ELISA plate.[2] b. Incubate for 2 hours at room temperature or overnight at 4°C.[2] c. Wash the plate three times with wash buffer.[2] d. Add 100 µL of the diluted phospho-specific detection antibody and incubate for 1 hour.[2] e. Wash the plate three times.[2] f. Add 100 µL of the diluted HRP-conjugated secondary antibody and incubate for 1 hour.[2] g. Wash the plate three times. h. Add the HRP substrate and incubate until color develops. i. Add the stop solution and measure the absorbance.

  • Data Analysis: Determine the effect of the compound on substrate phosphorylation levels.

Visualizations

The following diagrams illustrate key concepts and workflows related to the evaluation of this compound as a kinase inhibitor.

G cluster_0 Biochemical Assay Workflow A Compound Dilution B Assay Plate Preparation A->B C Kinase Reaction B->C D ATP Detection C->D E Data Acquisition D->E F IC50 Determination E->F

Caption: Workflow for Biochemical Kinase Inhibition Assay.

G cluster_1 Cell-Based Assay Workflow G Cell Seeding H Compound Treatment G->H I Cell Lysis H->I J ELISA for Phosphorylation I->J K Data Analysis J->K

Caption: Workflow for Cellular Phosphorylation Assay.

G cluster_2 Hypothetical Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Kinase_A Target Kinase A Receptor->Kinase_A Substrate Substrate Protein Kinase_A->Substrate Phosphorylation Transcription_Factor Transcription Factor Substrate->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Inhibitor 2-Amino-4,5,6,7,8-pentahydro- thiazolo[5,4-d]azepine Inhibitor->Kinase_A

Caption: Hypothetical Signaling Pathway Targeted by the Inhibitor.

References

Application Notes and Protocols for 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine (B-HT 920) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine, commonly known as B-HT 920 or Talipexole, is a synthetic compound with significant activity in the central nervous system. It is recognized as a potent agonist at both dopamine D2 receptors and α2-adrenoceptors. This dual activity makes it a valuable tool for dissecting the roles of these two critical receptor systems in various physiological and pathological processes. In neuroscience research, B-HT 920 has been utilized to investigate conditions such as schizophrenia, Parkinson's disease, and addiction. Its preferential action on presynaptic dopamine autoreceptors at lower doses allows for the modulation of dopamine synthesis and release, providing a means to study the regulatory mechanisms of the dopaminergic system.

These application notes provide a comprehensive overview of the pharmacological properties of B-HT 920, along with detailed protocols for its use in key neuroscience research applications, including receptor binding assays, functional assays, in vivo microdialysis, and in vivo electrophysiology.

Pharmacological Profile

B-HT 920 exhibits a complex pharmacological profile, acting as a full agonist at both presynaptic and postsynaptic D2 dopamine receptors and as a potent agonist at α2-adrenoceptors.[1][2] Its effects are dose-dependent, with lower doses showing a degree of selectivity for dopamine autoreceptors, leading to a reduction in dopamine release.[3]

Quantitative Data

The following tables summarize the available quantitative data for B-HT 920. It is important to note that specific binding affinities (Ki) and comprehensive pharmacokinetic data are not extensively reported in publicly available literature. The provided data is derived from functional assays.

Receptor TargetAssay TypeSpeciesTissue/SystemParameterValueReference
α2-AdrenoceptorPeristaltic Reflex InhibitionRatIleumIC5078.72 nM[4]
α2-AdrenoceptorVasoconstrictionRatIsolated Perfused HindquartersEC50~229 nM (10-6.64 M)[5]

No specific Ki values from radioligand binding assays or detailed pharmacokinetic parameters (Cmax, Tmax, half-life) in rats were found in the reviewed literature.

Signaling Pathways

B-HT 920 exerts its effects through the activation of G-protein coupled receptors (GPCRs).

  • Dopamine D2 Receptor Signaling: As a D2 receptor agonist, B-HT 920 binds to D2 receptors, which are coupled to Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, activation of Gi/o proteins can lead to the modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. At presynaptic terminals, this signaling cascade ultimately leads to a reduction in dopamine synthesis and release.

  • α2-Adrenoceptor Signaling: Similar to its action on D2 receptors, B-HT 920's agonism at α2-adrenoceptors, which are also coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. Presynaptically, this results in the inhibition of norepinephrine release.

G_protein_signaling cluster_D2 Dopamine D2 Receptor Signaling cluster_alpha2 α2-Adrenoceptor Signaling B-HT 920_D2 B-HT 920 D2R D2 Receptor B-HT 920_D2->D2R Agonist Gi_o_D2 Gi/o Protein D2R->Gi_o_D2 Activates AC_D2 Adenylyl Cyclase Gi_o_D2->AC_D2 Inhibits Ion_Channels_D2 Ion Channel Modulation Gi_o_D2->Ion_Channels_D2 Modulates cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 Neurotransmitter_Release_D2 ↓ Dopamine Release cAMP_D2->Neurotransmitter_Release_D2 Ion_Channels_D2->Neurotransmitter_Release_D2 B-HT 920_a2 B-HT 920 a2R α2-Adrenoceptor B-HT 920_a2->a2R Agonist Gi_o_a2 Gi/o Protein a2R->Gi_o_a2 Activates AC_a2 Adenylyl Cyclase Gi_o_a2->AC_a2 Inhibits cAMP_a2 ↓ cAMP AC_a2->cAMP_a2 Neurotransmitter_Release_a2 ↓ Norepinephrine Release cAMP_a2->Neurotransmitter_Release_a2

B-HT 920 Signaling Pathways

Experimental Protocols

The following are detailed protocols for key experiments utilizing B-HT 920 in neuroscience research. These protocols are synthesized from established methodologies and should be adapted to specific experimental needs.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of B-HT 920 for dopamine D2 and α2-adrenergic receptors in rat striatal membranes.

Receptor_Binding_Workflow prep 1. Membrane Preparation (Rat Striatum) incubation 2. Incubation - Membranes - Radioligand (e.g., [3H]Spiperone for D2, [3H]Rauwolscine for α2) - Varying concentrations of B-HT 920 prep->incubation filtration 3. Rapid Filtration (Separate bound from free radioligand) incubation->filtration counting 4. Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis 5. Data Analysis (Calculate IC50 and Ki values) counting->analysis

Receptor Binding Assay Workflow

Materials:

  • Tissue: Fresh or frozen rat striatum.

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligands:

    • For D2 receptors: [3H]Spiperone or [3H]Raclopride.

    • For α2-adrenoceptors: [3H]Rauwolscine or [3H]Yohimbine.

  • Competitor: B-HT 920.

  • Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM haloperidol for D2, 10 µM yohimbine for α2).

  • Equipment: Homogenizer, refrigerated centrifuge, 96-well filter plates with GF/B filters, vacuum manifold, liquid scintillation counter, scintillation vials, and scintillation cocktail.

Procedure:

  • Membrane Preparation: a. Homogenize rat striatal tissue in ice-cold Homogenization Buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. c. Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes. d. Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation. e. Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a Bradford assay). Store membrane preparations at -80°C.

  • Binding Assay: a. In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membranes, radioligand, and Assay Buffer.
    • Non-specific Binding: Membranes, radioligand, and non-specific binding control.
    • Competition: Membranes, radioligand, and varying concentrations of B-HT 920. b. The final assay volume is typically 200-250 µL. The concentration of the radioligand should be close to its Kd value. c. Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Washing: a. Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold. b. Wash the filters rapidly with ice-cold Assay Buffer (3-4 times).

  • Quantification: a. Punch out the filters into scintillation vials. b. Add scintillation cocktail to each vial and allow to equilibrate. c. Count the radioactivity in a liquid scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of B-HT 920. c. Determine the IC50 value (the concentration of B-HT 920 that inhibits 50% of specific radioligand binding) using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol describes a method to determine the functional potency of B-HT 920 as an agonist at D2 or α2 receptors by measuring its ability to inhibit forskolin-stimulated cAMP accumulation in a cell line expressing the receptor of interest.

cAMP_Assay_Workflow cell_culture 1. Cell Culture (e.g., CHO or HEK293 cells expressing D2 or α2 receptors) cell_plating 2. Cell Plating (Seed cells in a 96-well plate) cell_culture->cell_plating stimulation 3. Cell Stimulation - Forskolin (to stimulate cAMP) - Varying concentrations of B-HT 920 cell_plating->stimulation lysis 4. Cell Lysis stimulation->lysis cAMP_detection 5. cAMP Detection (e.g., HTRF, ELISA, or AlphaScreen) lysis->cAMP_detection analysis 6. Data Analysis (Calculate EC50 value) cAMP_detection->analysis

cAMP Functional Assay Workflow

Materials:

  • Cells: A suitable cell line (e.g., CHO-K1 or HEK293) stably expressing the human or rat dopamine D2 receptor or α2-adrenoceptor.

  • Media and Buffers:

    • Cell culture medium appropriate for the cell line.

    • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

  • Reagents:

    • Forskolin.

    • B-HT 920.

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Equipment: 96-well cell culture plates, incubator, plate reader compatible with the chosen detection method.

Procedure:

  • Cell Culture and Plating: a. Culture the cells according to standard protocols. b. Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Assay: a. On the day of the assay, remove the culture medium and wash the cells with Stimulation Buffer. b. Add Stimulation Buffer containing a fixed concentration of forskolin (a concentration that gives a submaximal stimulation of cAMP production, e.g., 1-10 µM, to be determined empirically). c. Immediately add varying concentrations of B-HT 920 to the wells. Include wells with forskolin alone (100% stimulation) and buffer alone (basal). d. Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis and cAMP Detection: a. Lyse the cells according to the instructions of the cAMP detection kit. b. Perform the cAMP detection assay as per the manufacturer's protocol.

  • Data Analysis: a. Plot the cAMP levels (or the signal from the detection kit) against the log concentration of B-HT 920. b. Normalize the data to the response of forskolin alone (0% inhibition) and the basal level (100% inhibition). c. Determine the EC50 value (the concentration of B-HT 920 that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation) using non-linear regression analysis.

In Vivo Microdialysis

This protocol describes the measurement of extracellular dopamine levels in the rat striatum following systemic administration of B-HT 920.

Microdialysis_Workflow surgery 1. Stereotaxic Surgery (Implant guide cannula above striatum) recovery 2. Recovery Period surgery->recovery probe_insertion 3. Probe Insertion and Equilibration recovery->probe_insertion baseline 4. Baseline Sample Collection probe_insertion->baseline drug_admin 5. B-HT 920 Administration (e.g., i.p. or s.c.) baseline->drug_admin post_drug_sampling 6. Post-Drug Sample Collection drug_admin->post_drug_sampling analysis 7. Sample Analysis (HPLC-ECD) post_drug_sampling->analysis data_analysis 8. Data Analysis (% change from baseline) analysis->data_analysis

In Vivo Microdialysis Workflow

Materials:

  • Animals: Adult male Sprague-Dawley or Wistar rats.

  • Surgical Equipment: Stereotaxic frame, anesthetic machine, surgical drill, and instruments.

  • Microdialysis Equipment: Microdialysis probes (e.g., 2-4 mm membrane), guide cannulae, syringe pump, fraction collector.

  • Solutions:

    • Artificial cerebrospinal fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, pH 7.4.

    • B-HT 920 solution for injection (dissolved in saline or another appropriate vehicle).

  • Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ECD) for dopamine quantification.

Procedure:

  • Surgery: a. Anesthetize the rat and place it in the stereotaxic frame. b. Implant a guide cannula aimed at the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.0 mm from bregma). c. Secure the guide cannula with dental cement and skull screws. d. Allow the animal to recover for at least 48-72 hours.

  • Microdialysis Experiment: a. On the day of the experiment, insert a microdialysis probe through the guide cannula into the striatum of the awake, freely moving rat. b. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). c. Allow the system to equilibrate for 1-2 hours. d. Collect at least three baseline dialysate samples (e.g., every 20 minutes). e. Administer B-HT 920 via the desired route (e.g., intraperitoneal injection). f. Continue to collect dialysate samples for a predetermined period (e.g., 2-3 hours) after drug administration.

  • Sample Analysis: a. Immediately after collection, add an antioxidant (e.g., perchloric acid) to the samples to prevent dopamine degradation and store at -80°C until analysis. b. Analyze the dialysate samples for dopamine content using HPLC-ECD.

  • Data Analysis: a. Quantify the dopamine concentration in each sample. b. Express the post-drug dopamine levels as a percentage of the average baseline concentration. c. Plot the percent change in dopamine levels over time.

In Vivo Electrophysiology

This protocol describes single-unit extracellular recordings from putative dopaminergic neurons in the substantia nigra pars compacta (SNc) of an anesthetized rat to assess the effects of B-HT 920 on their firing rate.[5]

Electrophysiology_Workflow anesthesia 1. Anesthesia and Stereotaxic Mounting craniotomy 2. Craniotomy (Expose brain over SNc) anesthesia->craniotomy electrode_lowering 3. Lowering of Recording Electrode craniotomy->electrode_lowering cell_identification 4. Identification of Dopaminergic Neurons (Based on firing pattern and waveform) electrode_lowering->cell_identification baseline_recording 5. Baseline Firing Rate Recording cell_identification->baseline_recording drug_admin 6. B-HT 920 Administration (e.g., i.v. or microiontophoresis) baseline_recording->drug_admin post_drug_recording 7. Post-Drug Firing Rate Recording drug_admin->post_drug_recording data_analysis 8. Data Analysis (Change in firing rate) post_drug_recording->data_analysis

In Vivo Electrophysiology Workflow

Materials:

  • Animal: Adult male Sprague-Dawley or Wistar rat.

  • Surgical and Recording Equipment: Stereotaxic frame, anesthetic machine, surgical drill, recording microelectrodes (e.g., glass micropipettes or tungsten microelectrodes), amplifier, data acquisition system.

  • Solutions:

    • Anesthetic (e.g., urethane or chloral hydrate).

    • B-HT 920 solution for intravenous or iontophoretic application.

Procedure:

  • Animal Preparation: a. Anesthetize the rat and place it in a stereotaxic frame. b. Perform a craniotomy over the substantia nigra pars compacta (SNc).

  • Recording: a. Slowly lower a recording microelectrode into the SNc. b. Identify putative dopaminergic neurons based on their characteristic electrophysiological properties: slow, regular firing rate (2-5 Hz), long-duration action potentials (>2.5 ms), and a biphasic or triphasic waveform. c. Once a stable recording from a single neuron is established, record the baseline firing rate for several minutes. d. Administer B-HT 920 either systemically (e.g., via a lateral tail vein) or locally via microiontophoresis. e. Continue to record the firing rate of the neuron to determine the effect of the drug.

  • Data Analysis: a. Analyze the firing rate of the neuron before and after drug administration. b. Express the change in firing rate as a percentage of the baseline firing rate. c. Construct a firing rate histogram to visualize the time course of the drug's effect.

Conclusion

This compound (B-HT 920) is a versatile pharmacological tool for investigating the dopaminergic and noradrenergic systems in neuroscience research. Its dual agonism at D2 and α2 receptors, coupled with a potential selectivity for dopamine autoreceptors at lower doses, allows for nuanced studies of neurotransmitter regulation. The protocols provided herein offer a framework for characterizing the binding and functional properties of B-HT 920 and for assessing its in vivo effects on neurotransmission and neuronal activity. Researchers are encouraged to adapt these methodologies to their specific experimental questions to further elucidate the complex roles of the D2 and α2 receptor systems in brain function and disease.

References

Application Notes and Protocols: Antimicrobial Screening of 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the antimicrobial screening of the novel heterocyclic compound, 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine. The protocols outlined below are based on established methodologies for evaluating the antimicrobial efficacy of new chemical entities. Thiazole derivatives are a significant class of heterocyclic compounds that have shown a wide range of biological activities, including antimicrobial effects.[1][2][3][4] This document offers detailed experimental procedures, data presentation templates, and workflow visualizations to facilitate research and development in the quest for new antimicrobial agents.

Quantitative Data Summary

Effective data management is crucial for comparing the antimicrobial efficacy of novel compounds. The following table provides a standardized format for presenting Minimum Inhibitory Concentration (MIC) data. Researchers should populate a similar table with their experimental findings.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

Test MicroorganismGram StainCompound Concentration (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of Test CompoundMIC (µg/mL) of Positive Control
Staphylococcus aureus (e.g., ATCC 29213)Positive0.5, 1, 2, 4, 8, 16, 32, 64Vancomycin[Insert Data][Insert Data]
Bacillus subtilis (e.g., ATCC 6633)Positive0.5, 1, 2, 4, 8, 16, 32, 64Ampicillin[Insert Data][Insert Data]
Escherichia coli (e.g., ATCC 25922)Negative0.5, 1, 2, 4, 8, 16, 32, 64Ciprofloxacin[Insert Data][Insert Data]
Pseudomonas aeruginosa (e.g., ATCC 27853)Negative0.5, 1, 2, 4, 8, 16, 32, 64Gentamicin[Insert Data][Insert Data]
Candida albicans (e.g., ATCC 90028)N/A (Fungus)0.5, 1, 2, 4, 8, 16, 32, 64Fluconazole[Insert Data][Insert Data]
Aspergillus niger (e.g., ATCC 16404)N/A (Fungus)0.5, 1, 2, 4, 8, 16, 32, 64Amphotericin B[Insert Data][Insert Data]

Experimental Protocols

Detailed methodologies for key antimicrobial screening experiments are provided below. These protocols can be adapted based on the specific laboratory conditions and target microorganisms.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible in vitro growth of a microorganism.[5]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • This compound stock solution

  • Standard antibiotic solutions (positive controls)

  • Sterile broth (negative control)

  • Incubator

Protocol:

  • Preparation of Inoculum: From a fresh culture, suspend microbial colonies in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL.[6] Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions: In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to obtain a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).[6]

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound). A sterility control (broth only) should also be included.[6]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.[6]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[5][6]

Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound based on the size of the inhibition zone around a well containing the compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Sterile cork borer

  • This compound solution

  • Standard antibiotic solution (positive control)

  • Solvent control (if applicable)

Protocol:

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized microbial inoculum and streak it evenly across the entire surface of the MHA plate to create a lawn of bacteria.

  • Creation of Wells: Use a sterile cork borer to create uniform wells in the agar.[6]

  • Application of Compound: Add a fixed volume of the test compound solution to a designated well. Add the positive control antibiotic to another well and a solvent control to a third well.[6]

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Measurement of Inhibition Zone: Measure the diameter of the clear zone of no growth around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Diagrams are provided to illustrate the experimental workflow and a hypothetical mechanism of action.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Observation Compound Test Compound Stock Dilution Serial Dilutions Compound->Dilution Microbe Microbial Culture Inoculation Inoculation Microbe->Inoculation Media Sterile Growth Media Media->Dilution Dilution->Inoculation Incubate Incubation Inoculation->Incubate Observe Data Collection (e.g., MIC, Zone Diameter) Incubate->Observe

Caption: General workflow for antimicrobial susceptibility testing.

Many thiazole derivatives exhibit their antimicrobial effects by interfering with essential bacterial processes.[7][8] For instance, some are known to inhibit enzymes involved in cell wall synthesis or DNA replication.[3][7] The following diagram illustrates a hypothetical signaling pathway inhibition.

G Compound 2-Amino-4,5,6,7,8- pentahydrothiazolo[5,4-d]azepine Target Bacterial Enzyme (e.g., DNA Gyrase) Compound->Target Binds to Inhibition Inhibition Pathway Essential Cellular Pathway (e.g., DNA Replication) Growth Bacterial Growth & Proliferation Pathway->Growth Inhibition->Pathway

Caption: Hypothetical inhibition of a bacterial signaling pathway.

References

Application Notes and Protocols for Thiazolo-Fused Scaffolds in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols based on the research into these analogous tetrahydrobenzo[b]thiophene derivatives. The primary mechanism of action identified for these compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a key regulator of cellular antioxidant and anti-inflammatory responses.[1][2]

Data Presentation: Anti-inflammatory and NRF2-Activating Properties

The anti-inflammatory activity of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives has been quantified through various in vitro assays. The data presented below is a summary of the key findings for the most active compounds identified in the cited research.

CompoundNitric Oxide (NO) Inhibition (%) in LPS-stimulated RAW 264.7 cellsKEAP1-NRF2 Interaction Inhibition (%)NQO1 Gene Expression (Fold Change)HO-1 Gene Expression (Fold Change)
3a 87.07 ± 1.2282.07 ± 3.06~3.0~3.0
3b 80.39 ± 5.8974.83 ± 8.71~3.0~3.0
2a 78.04 ± 2.8664.98 ± 7.01~2.0~2.0
Sulforaphane (10 µM) 91.57Not ReportedNot ReportedNot Reported

Data sourced from a 2022 study on tetrahydrobenzo[b]thiophene-derived NRF2 activators.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NRF2-KEAP1 signaling pathway, which is the target of these compounds, and a general experimental workflow for screening their anti-inflammatory activity.

NRF2_KEAP1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 promotes NRF2->KEAP1 Ub Ubiquitination & Degradation NRF2->Ub degradation NRF2_n NRF2 NRF2->NRF2_n translocation Compound Thiazolo-Fused Compound Compound->KEAP1 inhibition ARE Antioxidant Response Element (ARE) NRF2_n->ARE binds to Genes Anti-inflammatory & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Caption: NRF2-KEAP1 Signaling Pathway Activation by Thiazolo-Fused Compounds.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_analysis Data Analysis start Synthesized Thiazolo-Fused Compounds treatment Treat with Compounds start->treatment raw_cells Culture RAW 264.7 Macrophages lps_stimulation Stimulate with LPS (Lipopolysaccharide) raw_cells->lps_stimulation lps_stimulation->treatment no_assay Nitric Oxide (NO) Measurement (Griess Assay) treatment->no_assay cytokine_assay Cytokine Measurement (e.g., IL-6, TNF-α via ELISA) treatment->cytokine_assay nrf2_activation NRF2 Activation Assays (e.g., qPCR for HO-1, NQO1) treatment->nrf2_activation data_analysis Quantitative Analysis (IC50, % Inhibition) no_assay->data_analysis cytokine_assay->data_analysis nrf2_activation->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization lead_optimization sar->lead_optimization Lead Optimization

Caption: Experimental Workflow for Screening Anti-inflammatory Compounds.

Experimental Protocols

The following protocols are based on the methodologies described for the investigation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives.[1][2]

Protocol 1: In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages

Objective: To assess the ability of test compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory agent).

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. A set of wells should remain unstimulated as a negative control.

  • Nitrite Measurement (Griess Assay): a. After the incubation period, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent B and incubate for another 10 minutes. d. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: a. Generate a standard curve using known concentrations of sodium nitrite. b. Calculate the nitrite concentration in each sample from the standard curve. c. Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated control.

Protocol 2: NRF2 Activation - Gene Expression Analysis by qPCR

Objective: To determine if the test compounds upregulate the expression of NRF2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Materials:

  • Hepa-1c1c7 or similar appropriate cell line

  • Test compounds

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (HO-1, NQO1) and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time PCR system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the test compounds at desired concentrations for a specified time (e.g., 6-24 hours).

  • RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix. b. Run the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (denaturation, annealing, extension).

  • Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. c. Express the results as fold change in gene expression compared to the vehicle-treated control.

These protocols provide a foundational framework for the investigation of novel thiazolo-fused compounds as potential anti-inflammatory agents acting through the NRF2 pathway. Researchers should optimize conditions based on their specific experimental setup and objectives.

References

Application Notes and Protocols for 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine (B-HT 920)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine, commonly known as B-HT 920 or Talipexole, is a potent synthetic agonist with high affinity for dopamine D2 receptors and alpha-2 adrenergic receptors.[1] This compound has been instrumental in preclinical research to probe the roles of these receptor systems in various physiological and pathological processes. These application notes provide a summary of its biological activities, quantitative data on its receptor affinity and functional potency, and detailed protocols for its use in key in vitro and in vivo experimental paradigms.

Biological Activity

B-HT 920 is a full agonist at both presynaptic and postsynaptic dopamine D2 receptors.[2][3] Its activation of presynaptic D2 autoreceptors leads to a reduction in dopamine synthesis and release in the brain.[4] At the postsynaptic level, its effects are often dependent on the co-activation of D1 receptors.[3] In addition to its dopaminergic activity, B-HT 920 is a potent agonist at alpha-2 adrenoceptors, which contributes to its overall pharmacological profile, including potential sedative effects.[5] It has also been noted to exhibit some alpha-1 adrenergic properties under specific experimental conditions.[6]

Data Presentation

The following tables summarize the quantitative data for B-HT 920 (Talipexole) at its primary targets. This data is essential for designing experiments and interpreting results.

Table 1: Receptor Binding Affinities (Ki) of B-HT 920

Receptor SubtypeRadioligandTissue/Cell LineKi (nM)
Dopamine D2[3H]SpiperoneBovine Retina11
Alpha-2 AdrenergicNot SpecifiedNot Specified977.24

Table 2: Functional Potency (ED50) of B-HT 920 in vivo

AssaySpeciesEffectED50
Anti-tremor ActivityCynomolgus MonkeyTremor Suppression (s.c.)34 µg/kg
Anti-tremor ActivityCynomolgus MonkeyTremor Suppression (p.o.)84 µg/kg

Experimental Protocols

In Vitro Assays

1. Dopamine D2 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of B-HT 920 for the dopamine D2 receptor using a competitive binding assay.

Workflow Diagram:

G A Prepare Membranes (e.g., from CHO cells expressing D2 receptors) B Incubate Membranes with: - [3H]Spiperone (Radioligand) - Varying concentrations of B-HT 920 - Buffer A->B C Separate Bound and Free Ligand (Rapid Filtration) B->C D Quantify Radioactivity (Liquid Scintillation Counting) C->D E Data Analysis (Calculate Ki from IC50) D->E

Caption: Workflow for Dopamine D2 Receptor Binding Assay.

Protocol:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of cell membrane suspension (final concentration ~10-20 µg protein/well).

      • 25 µL of [3H]Spiperone (a D2 receptor antagonist radioligand) at a final concentration of ~0.2 nM.

      • 25 µL of B-HT 920 at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or buffer for total binding.

      • For non-specific binding, add a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol).

    • Incubate at 25°C for 90 minutes.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through GF/B glass fiber filters pre-soaked in buffer using a cell harvester.

    • Wash the filters three times with ice-cold buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the B-HT 920 concentration.

    • Determine the IC50 value (the concentration of B-HT 920 that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Alpha-2 Adrenergic Receptor Functional Assay (cAMP Accumulation)

This protocol measures the functional agonism of B-HT 920 at alpha-2 adrenergic receptors by quantifying the inhibition of forskolin-stimulated cAMP production.

Signaling Pathway Diagram:

G cluster_0 BHT920 B-HT 920 alpha2AR α2-Adrenergic Receptor BHT920->alpha2AR Activates Gi Gi Protein alpha2AR->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Forskolin Forskolin Forskolin->AC Stimulates

Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.

Protocol:

  • Cell Culture and Plating:

    • Use a cell line stably expressing the human alpha-2A adrenergic receptor (e.g., HEK293 or CHO cells).

    • Plate the cells in a 96-well plate at a density of 20,000-40,000 cells/well and incubate overnight.

  • Assay Procedure:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15 minutes at 37°C to prevent cAMP degradation.

    • Add varying concentrations of B-HT 920 (e.g., 10⁻¹⁰ to 10⁻⁵ M) to the wells and incubate for 15 minutes at 37°C.

    • Stimulate the cells with forskolin (a direct activator of adenylyl cyclase) at a final concentration of 10 µM and incubate for a further 15 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays) according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the B-HT 920 concentration.

    • Determine the EC50 value (the concentration of B-HT 920 that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) using non-linear regression.

In Vivo Assays

1. In Vivo Microdialysis for Dopamine Release

This protocol allows for the measurement of extracellular dopamine levels in a specific brain region of a freely moving animal following the administration of B-HT 920.

Experimental Workflow Diagram:

G A Surgical Implantation of Microdialysis Guide Cannula B Animal Recovery A->B C Microdialysis Probe Insertion and Perfusion with aCSF B->C D Baseline Sample Collection C->D E Administer B-HT 920 (i.p. or s.c.) D->E F Post-treatment Sample Collection E->F G Dopamine Quantification (HPLC-ECD) F->G H Data Analysis (% Change from Baseline) G->H

Caption: In Vivo Microdialysis Experimental Workflow.

Protocol:

  • Surgical Procedure:

    • Anesthetize a rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the desired brain region (e.g., striatum or nucleus accumbens).

    • Secure the cannula with dental cement and allow the animal to recover for at least 5-7 days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a 1-2 hour equilibration period.

    • Collect baseline dialysate samples every 20 minutes for at least one hour.

    • Administer B-HT 920 via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at the desired dose.

    • Continue collecting dialysate samples for at least 2-3 hours post-injection.

  • Neurochemical Analysis:

    • Analyze the dopamine concentration in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Data Analysis:

    • Express the dopamine concentrations as a percentage of the average baseline concentration.

    • Plot the mean percentage change in dopamine levels over time.

2. Assessment of Anti-tremor Activity in a Primate Model of Parkinson's Disease

This protocol is used to evaluate the potential therapeutic efficacy of B-HT 920 in a non-human primate model of Parkinsonian tremor.[5]

Protocol:

  • Animal Model:

    • Use cynomolgus monkeys with unilateral lesions of the ventromedial tegmentum, which induces a stable, Parkinson-like tremor in the contralateral limbs.

  • Drug Administration and Observation:

    • Administer B-HT 920 either subcutaneously (s.c.) or orally (p.o.) at various doses.

    • Observe the animals for changes in tremor severity. Tremor can be scored by a trained observer using a rating scale (e.g., 0 = no tremor, 4 = severe, continuous tremor).

    • Record any other behavioral changes, such as sedation or emesis.

  • Data Analysis:

    • For each dose, calculate the mean tremor score at different time points after drug administration.

    • Determine the ED50, the dose that produces a 50% reduction in the maximal tremor score.

    • To determine the mechanism of action, specific antagonists (e.g., sulpiride for D2 receptors, yohimbine for alpha-2 receptors) can be co-administered with B-HT 920 to assess their ability to block the anti-tremor effect.[5]

Conclusion

This compound (B-HT 920) is a valuable pharmacological tool for investigating the roles of dopamine D2 and alpha-2 adrenergic receptors. The protocols provided here offer a framework for its in vitro and in vivo characterization. Researchers should optimize these protocols based on their specific experimental conditions and goals. The quantitative data presented will aid in the appropriate design and interpretation of these studies.

References

Application Note: Quantitative Analysis of 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine is a heterocyclic amine containing a fused thiazole and azepine ring system. As a compound of interest in pharmaceutical research and development, a sensitive and selective analytical method for its quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note details a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of this compound in human plasma.

The developed method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 column and detection by a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. The method demonstrates excellent sensitivity, specificity, and a wide dynamic range, making it suitable for routine analysis in a bioanalytical laboratory setting.

Analytical Method

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of the analyte from human plasma.

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and inject 5 µL into the LC-MS/MS system.

Liquid Chromatography

The chromatographic separation is performed on a standard C18 reversed-phase column, providing good retention and peak shape for the polar analyte.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time 5 minutes

Mass Spectrometry

The mass spectrometric detection is carried out using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, ensuring high selectivity and sensitivity.

The molecular formula of this compound is C₇H₁₁N₃S, with a monoisotopic mass of 185.07. The protonated molecule [M+H]⁺ is observed at m/z 186.1.

Table 2: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Source Temperature 500°C
Collision Gas Nitrogen
Scan Type Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions and Collision Energies

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Collision Energy (eV)Use
This compound186.1110.125Quantifier
This compound186.183.035Qualifier

Note: The proposed product ions are based on predictable fragmentation pathways. The m/z 110.1 fragment likely results from the cleavage of the azepine ring, while the m/z 83.0 fragment could arise from a subsequent fragmentation of the thiazole ring structure. Optimal collision energies should be determined empirically on the specific instrument used.

Experimental Protocols

1. Preparation of Stock and Working Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.

  • Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 methanol:water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. These will be used to prepare calibration standards and quality control samples.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the internal standard at a concentration of 100 ng/mL in acetonitrile.

2. Preparation of Calibration Standards and Quality Control Samples

  • Calibration Standards: Spike 95 µL of blank human plasma with 5 µL of each working solution to create calibration standards with final concentrations ranging from, for example, 0.1 ng/mL to 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.

3. Method Validation (Abbreviated Protocol)

To ensure the reliability of the method, a validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters to assess include:

  • Selectivity and Specificity: Analyze at least six different lots of blank plasma to ensure no endogenous interferences are observed at the retention time of the analyte and IS.

  • Linearity and Range: Analyze calibration curves on at least three separate days. The coefficient of determination (r²) should be >0.99.

  • Accuracy and Precision: Analyze replicate QC samples (n=6) at low, medium, and high concentrations on three different days. The accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and the precision (%CV) should be ≤15% (≤20% at the LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of the analyte in post-extraction spiked plasma with the peak area of the analyte in a neat solution.

  • Recovery: Determine the extraction efficiency by comparing the peak area of the analyte in pre-extraction spiked plasma to that in post-extraction spiked plasma.

  • Stability: Assess the stability of the analyte in plasma under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma precip Add 300 µL Acetonitrile with IS plasma->precip vortex1 Vortex (1 min) precip->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in 100 µL Mobile Phase dry->reconstitute inject Inject 5 µL reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (ESI+, MRM) lc->ms quant Quantification (Peak Area Ratio) ms->quant report Reporting quant->report

Caption: Workflow for the LC-MS/MS analysis of this compound.

Logical Relationship of MS/MS Fragmentation

fragmentation_pathway cluster_fragments Collision-Induced Dissociation (CID) parent Precursor Ion [M+H]⁺ m/z 186.1 frag1 Product Ion (Quantifier) m/z 110.1 parent->frag1 Collision Energy: ~25 eV (Azepine Ring Cleavage) frag2 Product Ion (Qualifier) m/z 83.0 parent->frag2 Collision Energy: ~35 eV (Further Fragmentation)

Caption: Proposed fragmentation pathway for this compound.

Troubleshooting & Optimization

2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine and similar heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in aqueous buffers for my in vitro assays. What are the first steps I should take?

Q2: My compound is available as a dihydrochloride salt. How does this affect its solubility?

A2: The dihydrochloride salt form of this compound suggests that the parent molecule has basic functional groups.[2][3][4] Salt formation is a common strategy to increase the aqueous solubility of ionizable drugs.[5][6] The hydrochloride salt will be more soluble in water and neutral to acidic aqueous solutions compared to the free base form. When dissolving the salt, the pH of the resulting solution will likely be acidic. It is crucial to consider the pH of your final solution, as going to a more basic pH could cause the compound to precipitate as the less soluble free base.

Q3: What are some common formulation strategies to enhance the solubility of a poorly soluble compound like this for pre-clinical studies?

A3: For poorly soluble drug candidates, several formulation strategies can be employed to improve bioavailability.[7][8][9] These can be broadly categorized into physical and chemical modifications.

  • Physical Modifications: These include techniques like particle size reduction (micronization or nanocrystals) to increase the surface area for dissolution, and the formation of amorphous solid dispersions where the drug is dispersed in a polymer matrix.[7][8]

  • Chemical Modifications: This involves creating prodrugs or different salt forms to alter the physicochemical properties of the molecule.[9]

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[5][8]

The choice of strategy depends on the compound's specific properties, such as its lipophilicity and melting point.[7][9]

Q4: How can I determine the solubility of my compound quantitatively?

A4: There are two main types of solubility measurements: kinetic and thermodynamic.[10]

  • Kinetic Solubility is often measured in early discovery and provides a rapid assessment of how much of a compound, typically from a DMSO stock, will stay in an aqueous buffer. This is relevant for in vitro screening. Nephelometry or turbidimetric assays are common high-throughput methods for this.[11][12]

  • Thermodynamic Solubility is the true equilibrium solubility of the solid compound in a solvent. The shake-flask method is the gold standard for determining thermodynamic solubility.[10] It involves agitating an excess of the solid compound in the solvent until equilibrium is reached, followed by separating the solid and measuring the concentration of the dissolved compound, often by HPLC.[10][11]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound precipitates when diluting DMSO stock into aqueous buffer. The compound has low aqueous solubility, and the dilution has exceeded its solubility limit.1. Decrease the concentration of the DMSO stock solution.2. Increase the final percentage of DMSO in the aqueous buffer, if tolerated by the assay.3. Investigate the use of co-solvents (e.g., ethanol, polyethylene glycol) in the aqueous buffer.[6][13]4. Adjust the pH of the aqueous buffer. Since the compound is a dihydrochloride salt, maintaining a slightly acidic pH may improve solubility.[]
Low and variable results in animal studies after oral administration. Poor oral bioavailability due to low solubility and dissolution rate in gastrointestinal fluids.1. Characterize the compound's solubility in simulated gastric and intestinal fluids (SGF and SIF).2. Consider formulation strategies such as creating a nanosuspension to increase surface area and dissolution rate.[7][13]3. Develop a solid dispersion with a suitable polymer carrier.[7]4. Explore lipid-based formulations if the compound is lipophilic.[5][8]
Difficulty preparing a stable intravenous formulation. The compound is not sufficiently soluble in common intravenous vehicles at the required concentration.1. Systematically screen a panel of pharmaceutically acceptable co-solvents and surfactants.2. Investigate the use of complexation agents like cyclodextrins to form inclusion complexes with enhanced solubility.[5][8]3. Adjusting the pH of the formulation can be a powerful tool for ionizable compounds.[6]

Quantitative Data Summary

Table 1: Biopharmaceutics Classification System (BCS)

The BCS is a framework to classify drug substances based on their aqueous solubility and intestinal permeability. This classification can help in predicting the in vivo performance of a drug and selecting an appropriate formulation strategy.

Class Solubility Permeability Primary Absorption Challenge
IHighHigh---
IILowHighDissolution Rate Limited
IIIHighLowPermeability Limited
IVLowLowDissolution and Permeability Limited
A drug is considered highly soluble when its highest dose strength is soluble in 250 ml or less of aqueous media over a pH range of 1 to 7.5. A drug is considered highly permeable when the extent of absorption in humans is determined to be ≥90% of an administered dose.[15]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected solvent (e.g., water, pH 7.4 PBS)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Analytical balance

Procedure:

  • Add an excess amount of the solid compound to a vial. This is to ensure that a saturated solution is formed and solid remains after reaching equilibrium.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature.

  • Agitate the suspension for a sufficient time to reach equilibrium (typically 24-48 hours). It is advisable to take time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[16]

  • After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.[10]

  • Carefully collect an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Determine the concentration of the dissolved compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility by correcting for the dilution factor.

Protocol 2: Determination of Kinetic Solubility via Nephelometry

This protocol provides a high-throughput method for assessing the kinetic solubility of a compound from a DMSO stock solution.

Materials:

  • Compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer (e.g., pH 7.4 PBS)

  • Microplate reader with nephelometry or turbidimetry capabilities

  • 96-well microplates

Procedure:

  • Prepare a dilution series of the compound from the DMSO stock solution in a 96-well plate.

  • In a separate 96-well plate, add the aqueous buffer to each well.

  • Transfer a small volume of the compound dilutions from the DMSO plate to the corresponding wells of the aqueous plate. This will induce precipitation if the solubility is exceeded.

  • Allow the plate to incubate for a set period (e.g., 1-2 hours) at room temperature.

  • Measure the turbidity or light scattering of each well using the microplate reader.

  • The kinetic solubility is typically defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Visualizations

G start Start: Solubility Issue Identified assess Assess Basic Properties (pKa, logP, melting point) start->assess determine_sol Determine Thermodynamic & Kinetic Solubility in relevant media (e.g., water, PBS, SGF, SIF) assess->determine_sol is_sol_sufficient Is solubility sufficient for intended use? determine_sol->is_sol_sufficient end End: Proceed with Experiment is_sol_sufficient->end Yes select_strategy Select Solubility Enhancement Strategy is_sol_sufficient->select_strategy No ph_adjust pH Adjustment select_strategy->ph_adjust cosolvents Co-solvents select_strategy->cosolvents complexation Complexation (e.g., Cyclodextrins) select_strategy->complexation formulation Advanced Formulation (e.g., Nanosuspension, Solid Dispersion) select_strategy->formulation optimize Optimize Formulation & Re-evaluate ph_adjust->optimize cosolvents->optimize complexation->optimize formulation->optimize optimize->determine_sol

Caption: Troubleshooting workflow for addressing compound solubility issues.

G main Formulation Strategies for Poorly Soluble Drugs physical Physical Modifications main->physical chemical Chemical Modifications main->chemical lipid Lipid-Based Formulations main->lipid particle_size Particle Size Reduction (Micronization, Nanosuspensions) physical->particle_size solid_disp Solid Dispersions (Amorphous Systems) physical->solid_disp salt_form Salt Formation chemical->salt_form prodrugs Prodrugs chemical->prodrugs sedds Self-Emulsifying Systems (SEDDS) lipid->sedds lipid_nano Lipid Nanoparticles (SLN, NLC) lipid->lipid_nano

Caption: Categories of solubility enhancement strategies.

References

Technical Support Center: Synthesis of 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for constructing the this compound core?

A1: A prevalent and logical approach is the application of the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea. In the context of the target molecule, the synthesis would commence with the reaction of an α-halo-ε-caprolactam and thiourea. The ε-caprolactam serves as the foundational azepine ring structure.

Q2: I am experiencing very low yields in my reaction. What are the potential causes?

A2: Low yields are a common issue and can stem from several factors:

  • Purity of Starting Materials: Ensure the α-halo-ε-caprolactam and thiourea are of high purity. Impurities can lead to side reactions.

  • Reaction Conditions: The temperature, solvent, and reaction time are critical. Overly harsh conditions can lead to decomposition, while conditions that are too mild may result in incomplete reaction. See the table below for typical conditions for analogous Hantzsch syntheses.[1][2]

  • Instability of Intermediates: The intermediate formed after the initial reaction of the α-halocaprolactam and thiourea may be unstable and prone to side reactions if not cyclized efficiently.

  • Product Solubility: The product may have some solubility in the reaction solvent, leading to losses during workup and isolation.

Q3: I am observing multiple spots on my TLC analysis, indicating the formation of several byproducts. What are these likely impurities?

A3: The formation of byproducts is a frequent challenge. Common impurities can include:

  • Unreacted Starting Materials: Residual α-halo-ε-caprolactam and thiourea.

  • Hydrolysis of the α-halocaprolactam: This can form the corresponding α-hydroxy-ε-caprolactam.

  • Self-condensation of the α-halocaprolactam: This can lead to dimeric or polymeric structures.

  • Formation of Pseudothiohydantoin Derivatives: A common side product in Hantzsch synthesis under certain conditions.

Q4: How can I improve the purity of my final product?

A4: Purification of the polar this compound can be challenging. Consider the following techniques:

  • Recrystallization: If a suitable solvent system can be identified, recrystallization is an effective method for purification.

  • Column Chromatography: Use of a polar stationary phase, such as silica gel, with a gradient elution of a polar solvent system (e.g., dichloromethane/methanol or chloroform/ammonia) can be effective.

  • Acid-Base Extraction: The basic nature of the 2-amino group allows for extraction into an acidic aqueous solution, washing of the organic layer to remove neutral impurities, followed by basification of the aqueous layer and re-extraction of the purified product.

Troubleshooting Guide

This section provides a more in-depth guide to troubleshoot specific issues you may encounter during the synthesis.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Inefficient Halogenation of ε-Caprolactam Verify the successful synthesis and purity of the α-halo-ε-caprolactam precursor by NMR and mass spectrometry. Consider alternative halogenating agents (e.g., NBS, NCS).
Incorrect Reaction Temperature Optimize the reaction temperature. Start at a lower temperature and gradually increase it. Monitor the reaction progress by TLC. For some Hantzsch syntheses, refluxing in ethanol is common.[3]
Inappropriate Solvent The choice of solvent is crucial. Ethanol is commonly used for Hantzsch synthesis. Other solvents to consider include isopropanol or DMF.
Base Not Used or Inappropriate Base While the Hantzsch synthesis can often proceed without a base, the presence of a mild, non-nucleophilic base like sodium acetate or triethylamine can sometimes facilitate the reaction by neutralizing the hydrogen halide formed.
Problem 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Steps
Reaction Time Too Long Extended reaction times can lead to the decomposition of the product or the formation of side products. Optimize the reaction time by monitoring with TLC.
Presence of Water Ensure all glassware is dry and use anhydrous solvents, as water can lead to hydrolysis of the α-halocaprolactam.
Incorrect Stoichiometry An excess of thiourea is often used to ensure complete consumption of the α-halocarbonyl compound.[4] However, a large excess may complicate purification. Experiment with varying the molar ratio of the reactants.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for analogous Hantzsch thiazole syntheses found in the literature, which can serve as a starting point for optimizing the synthesis of this compound.

α-Halocarbonyl Substrate Thiourea Derivative Solvent Temperature Time Yield (%) Reference
Ethyl 4-bromo-3-oxopentanoateThioureaEthanolMicrowave (50°C)5 min74[3]
α-BromoacetophenonesThioureaNone (Solvent-free)Room Temp.secondsGood[5]
Active Methylene Ketones (in situ halogenation)ThioureaEthanol80°C25 min (halogenation) + reaction timeModerate to Good[2]
α-BromoketonesThioureaDMFNot specifiedNot specifiedNot specified[6]

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of 3-bromo-hexahydro-2H-azepin-2-one (α-bromo-ε-caprolactam)

  • To a solution of ε-caprolactam (1 equivalent) in a suitable solvent (e.g., chloroform or acetic acid), add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • To a solution of 3-bromo-hexahydro-2H-azepin-2-one (1 equivalent) in absolute ethanol, add thiourea (1.2 equivalents).

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Proposed Synthetic Workflow

Synthetic_Workflow Caprolactam ε-Caprolactam AlphaHaloCaprolactam α-Halo-ε-caprolactam Caprolactam->AlphaHaloCaprolactam Halogenation (e.g., NBS) TargetMolecule 2-Amino-4,5,6,7,8-pentahydro- thiazolo[5,4-d]azepine AlphaHaloCaprolactam->TargetMolecule Thiourea Thiourea Thiourea->TargetMolecule Hantzsch Thiazole Synthesis Troubleshooting_Low_Yield Start Low Yield Observed CheckPurity Check Purity of Starting Materials? Start->CheckPurity PurityOK Purity is High CheckPurity->PurityOK Yes PurityBad Purity is Low CheckPurity->PurityBad No OptimizeConditions Optimize Reaction Conditions? PurityOK->OptimizeConditions PurifySM Purify Starting Materials PurityBad->PurifySM Temp Adjust Temperature OptimizeConditions->Temp Yes Solvent Change Solvent OptimizeConditions->Solvent Yes Time Vary Reaction Time OptimizeConditions->Time Yes SideReactions Check for Side Reactions (TLC/MS)? OptimizeConditions->SideReactions No SideReactionsYes Side Reactions Present SideReactions->SideReactionsYes Yes SideReactionsNo No Major Side Reactions SideReactions->SideReactionsNo No AdjustStoichiometry Adjust Stoichiometry SideReactionsYes->AdjustStoichiometry UseAdditives Consider Additives (e.g., base) SideReactionsYes->UseAdditives ModifyWorkup Modify Workup/Purification SideReactionsNo->ModifyWorkup

References

Technical Support Center: Optimizing Synthesis of 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate challenges and optimize the synthesis of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing the this compound core?

A1: The most prevalent and direct method is a variation of the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone derivative of a protected azepan-4-one with thiourea. The azepine ring serves as the ketone backbone, which, upon halogenation at the alpha position, becomes the electrophile for cyclization with the nucleophilic sulfur of thiourea to form the fused 2-aminothiazole ring system.

Q2: What are the critical parameters to control in this synthesis?

A2: Key parameters include the purity of starting materials (especially the α-haloketone), choice of solvent, reaction temperature, and reaction time. Suboptimal conditions can lead to low yields and the formation of multiple byproducts.[1] Atmospheric conditions are also important, as moisture can interfere with the reaction.[1]

Q3: Are there alternative synthetic strategies to the Hantzsch synthesis for this scaffold?

A3: Yes, an alternative is the Gewald aminothiophene synthesis. This one-pot, multi-component reaction would involve the condensation of an azepan-4-one, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[2] This method is advantageous for creating a library of diverse compounds by varying the starting materials.

Q4: Can microwave irradiation be used to improve the reaction?

A4: Microwave-assisted synthesis is a highly effective technique for this type of reaction. It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles by minimizing the formation of byproducts.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound derivatives.

Issue 1: Low or No Product Yield

Q: My reaction yield is consistently low, or I am recovering only starting materials. What are the likely causes and how can I improve it?

A: Low yields are a common issue in heterocyclic synthesis and can stem from several factors. A systematic approach is best for troubleshooting.[1]

  • Purity of Reactants: Impurities in the α-halo-azepanone starting material or thiourea can inhibit the reaction or lead to side products. Ensure the α-halogenation of the azepanone precursor went to completion and the product is pure.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical.[1] If the temperature is too low, the reaction may not proceed; if it's too high or the time is too long, the product may decompose. See the data table below for guidance on solvent and temperature optimization.

  • Inefficient Mixing: For heterogeneous reactions, ensure the stirring rate is sufficient to maintain a homogenous mixture.[1]

  • Base Stoichiometry (for Gewald method): If using the Gewald approach, the amount and type of base are crucial for the initial Knoevenagel condensation.[2]

Issue 2: Multiple Spots on TLC and Difficult Purification

Q: My final reaction mixture shows multiple spots on the TLC plate, making purification difficult. What are these impurities?

A: The presence of multiple spots indicates the formation of side products or unreacted starting materials.[1]

  • Unreacted Starting Materials: Spots corresponding to the α-halo-azepanone and thiourea may be visible if the reaction is incomplete.[1]

  • Formation of Oxazole: If the thiourea reagent is contaminated with urea, the corresponding 2-aminooxazole byproduct can form.[1]

  • Dimerization/Polymerization: Under harsh conditions, reactants or reactive intermediates can self-condense.[1]

  • Over-alkylation: The amino group of the product is nucleophilic and can potentially react with the α-haloketone starting material, leading to dimeric byproducts.

Recommended Purification Method: For solid products, recrystallization from a suitable solvent like ethanol is often effective.[3] If the product is an oil or recrystallization is insufficient, column chromatography on silica gel is the recommended method.

Data Presentation

The following tables summarize how reaction conditions can influence the yield of fused 2-aminothiazole systems, based on analogous reactions in the literature.

Table 1: Effect of Solvent on Reaction Yield

EntrySolventTemperature (°C)Time (h)Yield (%)
1Acetic Acid1008~95
2EthanolReflux12~70-85
3DMF1008No Product
4DMSO1008No Product
5THFReflux12No Product

Data adapted from analogous fused-thiazole syntheses. Acetic acid often serves as both a solvent and a catalyst, promoting high yields.[3] Polar aprotic solvents like DMF and DMSO were found to be ineffective for similar reactions.[3]

Table 2: Effect of Reaction Conditions on a Model Hantzsch Synthesis

EntryReactant Ratio (α-haloketone:thiourea)TemperatureMethodTimeYield (%)
11 : 1.05RefluxConventional8 h85
21 : 1.2RefluxConventional8 h88
31 : 1.05130°CMicrowave10 min92
41 : 1.0Room TempConventional24 h45

This table illustrates that a slight excess of thiourea can be beneficial. Microwave irradiation significantly accelerates the reaction and can improve yields compared to conventional heating.

Experimental Protocols

Protocol: Synthesis of this compound via Hantzsch Condensation

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Bromo-1-benzyl-azepan-4-one (1 equivalent)

  • Thiourea (1.2 equivalents)

  • Ethanol (as solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the α-bromo-azepanone derivative (1 equivalent) in absolute ethanol (approx. 0.2 M concentration).

  • Add thiourea (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 78°C).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-12 hours, indicated by the consumption of the α-bromo-azepanone.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. This step is crucial as the product is often formed as an HBr salt.

  • The free-base product may precipitate upon neutralization. If so, collect the solid by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol.

  • If no precipitate forms, remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine α-bromo-azepanone and thiourea in ethanol reflux 2. Heat to reflux (4-12 hours) reagents->reflux tlc 3. Monitor by TLC reflux->tlc neutralize 4. Cool and neutralize with NaHCO₃ tlc->neutralize Reaction Complete isolate 5. Isolate crude product (filtration or extraction) neutralize->isolate purify 6. Purify (recrystallization or chromatography) isolate->purify product Final Product purify->product

Caption: General workflow for the Hantzsch synthesis of the target compound.

Troubleshooting Low Yield

G start Low Yield or No Reaction check_sm TLC shows only starting materials? start->check_sm yes_sm Yes check_sm->yes_sm no_sm No, multiple new spots check_sm->no_sm action1 Increase Temperature Increase Reaction Time Check Reagent Purity yes_sm->action1 action2 Optimize Temperature/Time (Product may be degrading) Check for Side Reactions no_sm->action2

Caption: Decision tree for troubleshooting low reaction yields.

Hantzsch Reaction Mechanism

G Hantzsch Synthesis Mechanism Thiourea Thiourea Intermediate1 Thiouronium Salt (S-Alkylation) Thiourea->Intermediate1 1. Nucleophilic Attack (SN2) AlphaHalo α-Halo-Azepanone AlphaHalo->Intermediate1 Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 2. Intramolecular Condensation Product 2-Aminothiazolo[5,4-d]azepine (after dehydration) Intermediate2->Product 3. Dehydration

Caption: Simplified mechanism for the Hantzsch 2-aminothiazole synthesis.

References

Technical Support Center: Overcoming Cellular Resistance to 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine is limited in current scientific literature. Based on its structural components, particularly the azepine ring, this guide assumes a likely mechanism of action as a dopamine D2 receptor (D2DR) agonist. The following troubleshooting advice is therefore based on well-established principles and data from studies on dopamine agonist resistance.

Frequently Asked Questions (FAQs)

Q1: What is cellular resistance to this compound?

A1: Cellular resistance is a phenomenon where cells, after initial or prolonged exposure to the compound, exhibit a reduced or complete loss of response. In the context of a dopamine agonist, this is typically defined as the failure to achieve the expected biological endpoint, such as inhibition of prolactin secretion or reduction in cell proliferation, even at maximally tolerated doses[1][2].

Q2: What are the common molecular mechanisms behind this resistance?

A2: Resistance to G-protein coupled receptor (GPCR) agonists like dopamine agonists is multifactorial. Key mechanisms include:

  • Receptor Desensitization: Continuous stimulation can lead to phosphorylation of the D2DR by GPCR kinases (GRKs), which promotes the binding of β-arrestin. This uncouples the receptor from its G-protein, dampening the downstream signal[3][4].

  • Receptor Internalization and Downregulation: Following β-arrestin binding, the receptor can be internalized into the cell via endocytosis. While some receptors are recycled back to the membrane, chronic exposure can lead to their degradation, resulting in a lower total number of receptors on the cell surface[4].

  • Alterations in Downstream Signaling: Changes can occur in the intracellular signaling cascade downstream of the receptor. This may involve modifications to G-proteins, adenylyl cyclase, or other effector molecules[1].

  • Epigenetic Modifications: Changes in gene expression, potentially mediated by microRNAs (miRNAs), can alter the expression of the D2DR or key signaling proteins, contributing to a resistant phenotype[1].

Q3: What is the difference between primary and secondary resistance?

A3:

  • Primary Resistance: This refers to a situation where cells or tumors show no initial response to the compound, even at high concentrations. This is relatively rare[2].

  • Secondary (Acquired) Resistance: This is more common and occurs when cells initially respond to the treatment but then lose their responsiveness over time with continued exposure[2].

Troubleshooting Guides

Problem: My cells have suddenly stopped responding to the compound.

Possible Cause Suggested Solution
Receptor Desensitization/Internalization 1. Drug Holiday: Remove the compound from the culture medium for a period (e.g., 24-48 hours) to allow for receptor resensitization and recycling to the cell surface. 2. Pulsatile Dosing: Instead of continuous exposure, switch to an intermittent dosing schedule to minimize sustained receptor activation.
Cell Line Instability/Drift 1. Authentication: Verify the cell line identity using short tandem repeat (STR) profiling. 2. Low Passage Number: Return to an earlier, validated passage of the cells from a cryopreserved stock.
Compound Degradation 1. Fresh Preparation: Prepare fresh stock solutions of the compound. 2. Storage Check: Ensure the compound is stored under the recommended conditions (temperature, light, etc.).

Problem: I'm observing a gradual decrease in efficacy over several experiments.

Possible Cause Suggested Solution
Acquired Resistance (Receptor Downregulation) 1. Dose Escalation: Gradually increase the concentration of the compound to determine if a higher dose can overcome the resistance. Note that there may be a ceiling to this effect, with little additional benefit beyond a certain concentration (e.g., analogous to the 3.5 mg/week maximum for cabergoline in some clinical contexts)[2][5][6]. 2. Quantify Receptor Expression: Use Western Blot or flow cytometry to measure D2DR protein levels and compare them to sensitive, untreated cells.
Altered Downstream Signaling 1. Assess G-protein Coupling: Perform a cAMP assay to measure the inhibition of adenylyl cyclase, a key downstream effect of D2DR activation. A blunted response suggests issues with G-protein coupling. 2. Combination Therapy: Consider co-treatment with agents that target parallel or downstream pathways. For example, in some contexts, combining dopamine agonists with somatostatin receptor ligands has shown synergistic effects[1].

Quantitative Data on Dopamine Agonist Resistance

The following tables summarize clinical data on resistance to the dopamine agonists Bromocriptine (BRC) and Cabergoline (CAB), which can serve as a reference for understanding potential resistance patterns.

Table 1: Prevalence of Resistance to Dopamine Agonists

Dopamine AgonistApproximate Percentage of Resistant CasesCitation(s)
Bromocriptine (BRC)20-30%[1][6]
Cabergoline (CAB)10-20%[1][2]

Table 2: Efficacy of Switching Dopamine Agonists in Resistant Cases

Treatment StrategyOutcomeCitation(s)
Switch from Bromocriptine to CabergolineApproximately 70-85% of BRC-resistant patients achieve normalization of prolactin levels.[5][6]

Experimental Protocols

Protocol 1: Western Blot for D2 Receptor Expression

  • Cell Lysis: Treat control and resistant cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the Dopamine D2 Receptor overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with an antibody for a loading control (e.g., GAPDH or β-actin).

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity and normalize the D2DR signal to the loading control.

Protocol 2: cAMP Measurement Assay

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

  • Forskolin and Agonist Treatment: Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production. Co-treat with varying concentrations of this compound. Since D2DR is a Gi/o-coupled receptor, agonist binding should inhibit this forskolin-induced cAMP production.

  • Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions.

  • cAMP Detection: Measure the intracellular cAMP levels using a competitive ELISA-based or fluorescence-based commercial kit.

  • Data Analysis: Plot the cAMP concentration against the agonist concentration. A potent agonist will show a dose-dependent decrease in cAMP levels. A rightward shift in the dose-response curve for resistant cells indicates decreased sensitivity.

Visualizations

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm AZA5 Compound AZA-5 D2DR D2 Receptor AZA5->D2DR Binds G_protein Gi/o Protein D2DR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Proliferation↓) PKA->Response Leads to

Caption: Presumed signaling pathway of Compound AZA-5 at the D2 receptor.

G cluster_investigate Investigate Mechanism cluster_overcome Overcome Resistance start Start: Cells show reduced response confirm_issue Confirm issue: - Repeat experiment with fresh compound - Check cell passage number start->confirm_issue issue_persists Issue Persists? confirm_issue->issue_persists dose_response Perform dose-response curve issue_persists->dose_response Yes end_resolved End: Issue Resolved issue_persists->end_resolved No receptor_level Measure D2R expression (Western Blot / Flow Cytometry) dose_response->receptor_level cAMP_assay Assess G-protein coupling (cAMP Assay) receptor_level->cAMP_assay dose_escalation Strategy 1: Dose Escalation cAMP_assay->dose_escalation drug_holiday Strategy 2: Drug Holiday / Pulsatile Dosing dose_escalation->drug_holiday combo_therapy Strategy 3: Combination Therapy drug_holiday->combo_therapy end_not_resolved End: Consider alternative model combo_therapy->end_not_resolved

Caption: Experimental workflow for investigating and overcoming resistance.

G start Reduced Efficacy Observed q1 Is it a sudden or gradual loss? start->q1 sudden_path Sudden q1->sudden_path gradual_path Gradual q1->gradual_path check_reagents Check Reagents & Cells: - Prepare fresh compound - Use low passage cells sudden_path->check_reagents dose_response Investigate: Perform Dose-Response Assay gradual_path->dose_response drug_holiday Action: Implement Drug Holiday (24-48h) check_reagents->drug_holiday q2 Is curve right-shifted? dose_response->q2 yes_path Yes q2->yes_path no_path No (Complete Non-response) q2->no_path dose_escalation Action: Attempt Dose Escalation yes_path->dose_escalation check_receptor Investigate: Quantify D2 Receptor Levels (Western Blot) no_path->check_receptor

Caption: Decision tree for troubleshooting resistance to Compound AZA-5.

References

Technical Support Center: Mitigating Off-Target Effects of 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific primary targets and off-target profile of 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine is not extensively available in public literature. This guide provides general strategies and protocols for identifying and mitigating potential off-target effects applicable to this class of compounds and small molecule inhibitors in general.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in my research?

A1: Off-target effects occur when a chemical compound, such as a small molecule inhibitor, binds to and modulates the activity of proteins other than its intended therapeutic target.[1] These unintended interactions are a significant source of experimental artifacts and can lead to misinterpretation of results, where an observed phenotype is mistakenly attributed to the inhibition of the primary target.[1] Furthermore, off-target effects can contribute to cellular toxicity and may complicate the translation of preclinical findings to clinical applications.[1]

Q2: How can I determine if the observed cellular phenotype is a result of an on-target or off-target effect of my compound?

A2: A multi-faceted approach is recommended to differentiate between on-target and off-target effects. Key strategies include:

  • Using a structurally related but biologically inactive control compound. If this negative control does not produce the same phenotype, the effect is more likely to be on-target.[1]

  • Employing multiple, structurally distinct inhibitors that target the same protein. If different inhibitors elicit the same phenotype, it is less likely to be caused by shared off-target effects.[1]

  • Utilizing genetic methods such as siRNA or CRISPR/Cas9 to knockdown or knockout the intended target. If the phenotype persists even in the absence of the target protein, it is indicative of an off-target effect.[1]

Q3: What are some initial steps I can take to suspect and identify potential off-target effects?

A3: Early identification of off-target effects is crucial. Computational and experimental approaches can be employed:

  • In Silico Profiling: Utilize computational tools and databases to predict potential off-target interactions based on the chemical structure of your compound.[2][3] These methods compare the compound's structure against a large library of known protein targets.

  • Broad-Panel Screening: Conduct experimental screens against a large panel of proteins, such as a kinome-wide screen, to empirically identify unintended targets.[1] This is particularly important if your compound is a kinase inhibitor.

  • Phenotypic Screening: Assess the compound's effect across various cell lines or model organisms to identify unexpected biological activities.[2]

Troubleshooting Guide: Unexpected Experimental Outcomes

Observed Issue Potential Cause Troubleshooting Steps
Inconsistent results between different batches of the compound. Compound instability or degradation.1. Verify the purity and stability of each batch using analytical methods like HPLC or mass spectrometry. 2. Store the compound under recommended conditions to prevent degradation.[1]
Cellular toxicity at concentrations required for target inhibition. Off-target effects on essential cellular machinery.1. Perform a dose-response curve to determine the therapeutic window. 2. Test the compound in multiple, diverse cell lines to check for cell-type-specific toxicity. 3. Compare the toxicity profile with that of a structurally related inactive compound.[1]
Observed phenotype does not align with the known function of the intended target. Engagement of an alternative signaling pathway due to off-target binding.1. Conduct a literature search for known off-targets of similar chemical scaffolds. 2. Use pathway analysis tools to identify signaling nodes that could be affected. 3. Employ techniques like Western blotting or phospho-protein arrays to probe for the activation or inhibition of unexpected pathways.[1]
Rescue experiments (e.g., overexpression of the target) fail to reverse the phenotype. The phenotype is driven by an off-target effect.1. Confirm target engagement with a direct binding assay (e.g., thermal shift assay). 2. Use a structurally different inhibitor for the same target to see if the phenotype is recapitulated.[1] 3. Perform target knockdown/knockout experiments to validate the on-target hypothesis.[1]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol provides a general framework for assessing the selectivity of a compound against a panel of kinases.

1. Reagents and Materials:

  • Test compound (e.g., this compound)
  • Kinase panel (commercially available)
  • Substrate for each kinase
  • ATP (Adenosine triphosphate)
  • Assay buffer (specific to the kinase assay platform)
  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
  • Multi-well plates (e.g., 384-well)
  • Plate reader compatible with the detection chemistry

2. Procedure:

  • Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO).
  • In a multi-well plate, add the kinase, its specific substrate, and the assay buffer.
  • Add the diluted test compound to the wells. Include wells with a known inhibitor as a positive control and wells with solvent only as a negative control.
  • Initiate the kinase reaction by adding ATP.
  • Incubate the plate at the optimal temperature and for the recommended time for the specific kinase.
  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.
  • Read the plate on a compatible plate reader to measure kinase activity.
  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value for each kinase.

3. Data Analysis:

  • Plot the percent inhibition versus the log of the compound concentration.
  • Fit the data to a dose-response curve to calculate the IC50 for each kinase.
  • Compare the IC50 for the intended target with the IC50 values for other kinases to determine the selectivity profile.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement in a cellular context.

1. Reagents and Materials:

  • Cells expressing the target protein
  • Test compound
  • Lysis buffer
  • Phosphate-buffered saline (PBS)
  • Protein quantification assay (e.g., BCA assay)
  • SDS-PAGE and Western blotting reagents
  • Antibody specific to the target protein

2. Procedure:

  • Culture cells to the desired confluency.
  • Treat the cells with the test compound at various concentrations or with a vehicle control.
  • Harvest and wash the cells with PBS.
  • Resuspend the cell pellet in PBS and divide it into aliquots.
  • Heat the aliquots at a range of temperatures for a set time (e.g., 3 minutes).
  • Lyse the cells by freeze-thawing.
  • Separate the soluble and precipitated protein fractions by centrifugation.
  • Collect the supernatant (soluble fraction).
  • Quantify the protein concentration in each sample.
  • Analyze the amount of soluble target protein at each temperature by SDS-PAGE and Western blotting.

3. Data Analysis:

  • Generate a melting curve by plotting the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.
  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation

Table 1: Example Kinase Selectivity Profile

This table illustrates how to present data from a kinase selectivity screen. The data shown here is hypothetical.

KinaseIC50 (nM)
On-Target Kinase A 15
Off-Target Kinase B250
Off-Target Kinase C>10,000
Off-Target Kinase D850
Off-Target Kinase E>10,000

Table 2: Comparison of Structurally Distinct Inhibitors

This table provides a template for comparing the effects of different inhibitors targeting the same protein.

InhibitorChemical ScaffoldOn-Target IC50 (nM)Phenotype A Induction (EC50, nM)Cellular Toxicity (CC50, µM)
Compound X (Test) Thiazolo-azepine 25 50 >20
Inhibitor YPyrimidine3065>25
Inhibitor ZPyrrolopyridine153515

Visualizations

Experimental_Workflow cluster_0 Initial Screening and Hypothesis Generation cluster_1 Off-Target Effect Investigation cluster_2 Target Validation cluster_3 Conclusion A Compound Synthesis and Purification B Primary Target Assay (On-Target Potency) A->B C Initial Cellular Phenotype Observed B->C D In Silico Off-Target Prediction C->D E Broad Kinase/Receptor Panel Screen C->E F Cellular Thermal Shift Assay (CETSA) C->F G Test Structurally Unrelated Inhibitors C->G H Use Inactive Analogue as Negative Control C->H I siRNA/CRISPR Target Knockdown G->I H->I J Rescue with Overexpression of Target I->J L Phenotype is Off-Target I->L Phenotype Persists K Phenotype is On-Target J->K Phenotype Reversed J->L Phenotype Persists

Caption: Workflow for identifying and validating on- and off-target effects.

Signaling_Pathway A Compound X B On-Target Protein A->B Inhibition E Off-Target Protein A->E Unintended Inhibition C Downstream Effector 1 B->C Blocks Signal D Desired Cellular Phenotype C->D F Downstream Effector 2 E->F Blocks Signal G Unintended Cellular Phenotype F->G

Caption: On-target vs. off-target signaling pathways.

References

Technical Support Center: Enhancing the Bioavailability of 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine. The strategies outlined below are based on established principles of pharmaceutical sciences for improving the absorption of drug candidates.

Troubleshooting Guide: Low Oral Bioavailability

Low oral bioavailability of a compound can stem from various factors, primarily poor aqueous solubility and/or low intestinal permeability. The following table summarizes potential issues and recommended strategies to overcome them.

Issue Potential Cause Recommended Strategy Underlying Principle
Poor Dissolution Rate Low aqueous solubility of the crystalline form.Particle Size Reduction: Investigate micronization or nanomilling to increase the surface area-to-volume ratio.[1][2][3]A larger surface area enhances the dissolution rate according to the Noyes-Whitney equation.[1][4]
High crystallinity of the drug substance.Amorphous Solid Dispersions: Formulate the compound with a hydrophilic polymer to create an amorphous solid dispersion.[1][5][6]The amorphous state has higher free energy and greater solubility compared to the crystalline state.[7]
Low Aqueous Solubility Hydrophobic nature of the molecule.Cyclodextrin Complexation: Form inclusion complexes with cyclodextrins to encapsulate the hydrophobic molecule within a hydrophilic shell.[1][2]Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface, improving the apparent solubility of the guest molecule.[1]
Lipophilic compound.Lipid-Based Formulations: Develop self-emulsifying drug delivery systems (SEDDS), microemulsions, or liposomes.[1][6][8]These systems can maintain the drug in a solubilized state in the gastrointestinal tract and may enhance lymphatic uptake, bypassing first-pass metabolism.[8]
Low Intestinal Permeability The molecule is a substrate for efflux transporters (e.g., P-glycoprotein).Co-administration with Inhibitors: Use formulation excipients that can also act as efflux pump inhibitors.This can increase the intracellular concentration of the drug in enterocytes, leading to higher absorption.
Poor passive diffusion across the intestinal membrane.Prodrug Approach: Synthesize a more lipophilic prodrug that can readily cross the intestinal membrane and then be converted to the active parent drug in vivo.[9][10][11]Modifying the parent drug's structure can improve its physicochemical properties for better membrane permeation.[9]
Pre-systemic Metabolism Significant first-pass metabolism in the gut wall or liver.Prodrug Strategy: Design a prodrug that masks the metabolic site, releasing the active drug after absorption.[11]This protects the drug from enzymatic degradation before it reaches systemic circulation.
Lipid-Based Formulations: Formulations that promote lymphatic transport can partially bypass the liver.[8]The lymphatic system drains into the systemic circulation, avoiding initial passage through the liver.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, shows poor solubility in aqueous media. Where should I start to improve its bioavailability?

A1: A logical starting point for poorly soluble compounds is to enhance their dissolution rate.[1] We recommend beginning with particle size reduction techniques such as micronization or nanosizing.[1][2] These methods increase the surface area of the drug, which can significantly improve its dissolution rate.[1][4] Concurrently, exploring co-solvents or pH modifications in simple formulations can provide initial insights into the compound's solubility behavior.[2]

Q2: What are amorphous solid dispersions and how can they help?

A2: Amorphous solid dispersions involve dispersing the drug in its amorphous (non-crystalline) form within a hydrophilic polymer matrix.[1][5] The amorphous state is thermodynamically less stable and has a higher energy state than the crystalline form, leading to improved aqueous solubility and dissolution rates.[7] This can be a highly effective strategy for compounds that are limited by their dissolution.[1]

Q3: When should I consider a prodrug approach?

A3: A prodrug approach is particularly useful when low bioavailability is due to poor membrane permeability or extensive first-pass metabolism.[9][11][12] By chemically modifying the this compound into a bioreversible entity, you can enhance its lipophilicity to improve transport across the intestinal epithelium.[9] This modification can also protect the molecule from premature metabolism. The prodrug is then converted to the active parent compound by enzymes in the body.[11]

Q4: What are the advantages of lipid-based formulations like SEDDS?

A4: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are beneficial for highly lipophilic drugs.[1][8] They consist of a mixture of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluids.[1] This maintains the drug in a solubilized state, which can improve absorption.[1] Furthermore, these formulations can facilitate lymphatic uptake, which helps the drug bypass the liver's first-pass metabolism.[8]

Q5: Can I combine different bioavailability enhancement strategies?

A5: Yes, combining strategies can be very effective. For instance, you could create a nanosuspension (particle size reduction) and incorporate it into a solid dosage form. Another example is to create a solid dispersion that is then formulated into a capsule. The choice of combination will depend on the specific physicochemical properties of your compound and the primary barriers to its absorption.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, ethanol) at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film or powder in a vacuum oven overnight to remove any residual solvent.

  • Characterization: Characterize the solid dispersion for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • In Vitro Dissolution: Perform in vitro dissolution studies to compare the dissolution profile of the solid dispersion with that of the pure crystalline drug.

Protocol 2: Screening for Prodrug Candidates
  • Synthesis: Identify a suitable functional group on the this compound for chemical modification (e.g., the amino group). Synthesize a series of ester or carbamate prodrugs with varying promoieties to achieve a range of lipophilicities.

  • Physicochemical Characterization: Determine the aqueous solubility and lipophilicity (logP or logD) of the synthesized prodrugs.

  • Chemical Stability: Evaluate the chemical stability of the prodrugs at different pH values (e.g., pH 1.2, 6.8, 7.4) to assess their stability in the gastrointestinal tract.

  • Enzymatic Hydrolysis: Incubate the prodrugs with relevant enzymes or tissue homogenates (e.g., liver microsomes, intestinal homogenates) to confirm their conversion back to the parent drug.

  • Permeability Assessment: Assess the permeability of the most promising prodrug candidates using in vitro models such as Caco-2 cell monolayers.

Visualizations

experimental_workflow cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Evaluation Compound 2-Amino-4,5,6,7,8-pentahydro- thiazolo[5,4-d]azepine Solubility Assess Aqueous Solubility Compound->Solubility Permeability Assess Permeability (e.g., Caco-2) Compound->Permeability Decision Low Solubility or Permeability? Solubility->Decision Permeability->Decision Solubility_Strategies Solubility Enhancement - Particle Size Reduction - Solid Dispersion - Lipid Formulation Decision->Solubility_Strategies Solubility Issue Permeability_Strategies Permeability Enhancement - Prodrug Approach Decision->Permeability_Strategies Permeability Issue Formulation Develop Formulation Solubility_Strategies->Formulation Permeability_Strategies->Formulation In_Vitro In Vitro Dissolution/ Permeation Studies Formulation->In_Vitro In_Vivo In Vivo Pharmacokinetic Studies in Animal Model In_Vitro->In_Vivo Bioavailability Determine Bioavailability In_Vivo->Bioavailability

Caption: A logical workflow for enhancing compound bioavailability.

prodrug_pathway Prodrug Prodrug (Enhanced Lipophilicity) GI_Lumen GI Lumen Prodrug->GI_Lumen Oral Administration Intestinal_Membrane Intestinal Membrane GI_Lumen->Intestinal_Membrane Passive Diffusion Enterocyte Enterocyte Intestinal_Membrane->Enterocyte Systemic_Circulation Systemic Circulation Enterocyte->Systemic_Circulation Absorption Active_Drug Active Drug (Parent Compound) Enterocyte->Active_Drug Enzymatic Cleavage Active_Drug->Systemic_Circulation Absorption

Caption: The mechanism of a prodrug strategy for enhanced absorption.

References

Technical Support Center: Purification of 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective purification techniques for 2-aminothiazole and azepine derivatives, including the target compound, are recrystallization and column chromatography. The choice between these methods often depends on the scale of the purification and the nature of the impurities.

Q2: How can I monitor the progress of the purification?

A2: Thin-layer chromatography (TLC) is a standard method for monitoring the progress of purification. By spotting the crude mixture, collected fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of the desired compound from impurities.

Q3: What are the likely impurities I might encounter?

A3: While specific impurities depend on the synthetic route, common side products in the synthesis of related heterocyclic compounds can include unreacted starting materials, reagents, and by-products from side reactions. Given the structure, potential impurities could arise from incomplete cyclization or side reactions involving the amino group.

Q4: My purified compound appears to be degrading over time. What can I do?

A4: Compounds with amine functionalities can be susceptible to oxidation and degradation. It is advisable to store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures and protected from light.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Compound does not dissolve in the chosen solvent, even with heating. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. For amine-containing compounds, alcohols like ethanol or methanol can be effective.[1]
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the solvent is too nonpolar.Add a small amount of a miscible, more polar solvent. Try scratching the inside of the flask with a glass rod to induce crystallization.
No crystals form upon cooling. The solution is not sufficiently saturated, or the cooling process is too rapid.Concentrate the solution by evaporating some of the solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
Crystals are colored, indicating impurities. The impurity is co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution and then filter it through celite before cooling to remove colored impurities.
Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of the compound from impurities. The solvent system (mobile phase) is not optimized.Perform TLC with various solvent systems to find one that gives good separation (Rf value of the desired compound around 0.3-0.5). A common mobile phase for amine compounds is a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), often with a small amount of a basic modifier like triethylamine or ammonia to prevent tailing. A mobile phase of chloroform/methanol/concentrated ammonia has been used for a related azepine compound.[2]
The compound is streaking or "tailing" on the TLC and column. The compound is interacting too strongly with the acidic silica gel due to its basic amino group.Add a small percentage (0.1-1%) of a base such as triethylamine or concentrated ammonia to the eluent to suppress this interaction.
The compound does not elute from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.
Low recovery of the purified compound. The compound may be adsorbing irreversibly to the silica gel or is being carried through with the solvent front in a very nonpolar eluent.Ensure the initial eluent is not too polar. If irreversible adsorption is suspected, consider using a different stationary phase like alumina.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under a vacuum to remove any residual solvent.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully add this solution to the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution: Begin eluting with the initial solvent system, collecting fractions. The polarity of the eluent can be gradually increased to elute the desired compound. A gradient of ethyl acetate in hexane or methanol in dichloromethane with 0.5% triethylamine is a good starting point.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation cluster_final Final Product crude Crude Product recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography pure_product Pure Compound recrystallization->pure_product tlc TLC Analysis column_chromatography->tlc pure_fractions Combine Pure Fractions tlc->pure_fractions evaporation Solvent Evaporation pure_fractions->evaporation evaporation->pure_product troubleshooting_logic cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Chromatography Troubleshooting start Purification Unsuccessful check_method Which method was used? start->check_method recrystallization Recrystallization check_method->recrystallization Recrystallization chromatography Column Chromatography check_method->chromatography Chromatography recrystallization_issue Issue? recrystallization->recrystallization_issue chromatography_issue Issue? chromatography->chromatography_issue no_crystals No Crystals recrystallization_issue->no_crystals No Crystals oiling_out Oiling Out recrystallization_issue->oiling_out Oiling Out colored_crystals Colored Crystals recrystallization_issue->colored_crystals Colored solution_recrystallization1 Concentrate solution Slow cooling no_crystals->solution_recrystallization1 solution_recrystallization2 Add polar co-solvent Scratch flask oiling_out->solution_recrystallization2 solution_recrystallization3 Use activated charcoal colored_crystals->solution_recrystallization3 poor_separation Poor Separation chromatography_issue->poor_separation Poor Separation tailing Tailing chromatography_issue->tailing Tailing no_elution No Elution chromatography_issue->no_elution No Elution solution_chromatography1 Optimize solvent system via TLC poor_separation->solution_chromatography1 solution_chromatography2 Add triethylamine to eluent tailing->solution_chromatography2 solution_chromatography3 Increase eluent polarity no_elution->solution_chromatography3

References

Technical Support Center: 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the storage, handling, and use of 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine for researchers, scientists, and drug development professionals. The information provided is based on general knowledge of related chemical compounds, as specific data for this molecule is limited in publicly available resources.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: It is recommended to store the compound in a tightly-closed container in a cool, dry, and well-ventilated area.[1] For long-term storage, maintain a cool and dry environment.[1] Keep the compound away from sources of ignition and incompatible substances.[1]

Q2: What personal protective equipment (PPE) should I use when handling this compound?

A2: You should always wear appropriate protective gloves, clothing, and eye/face protection.[1] Handling should be performed in a well-ventilated area or under a chemical fume hood to avoid breathing dust or fumes.[1][2]

Q3: What are the known hazards of this compound?

A3: Based on safety data for the dihydrochloride salt of this compound, it can cause skin and serious eye irritation.[3] It may also cause respiratory irritation.[3]

Q4: Is this compound soluble in water?

Q5: In which organic solvents is this compound likely to be soluble?

A5: Thiazole and azepine derivatives often show solubility in polar organic solvents such as DMSO and DMF. For non-polar solvents, solubility is expected to be lower. It is recommended to perform a small-scale solubility test to determine the best solvent for your application.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Solution
  • Possible Cause: The pH of the solution may be affecting the solubility of the compound. The free base form may be less soluble than a salt form.

  • Troubleshooting Steps:

    • Adjust the pH of the solution. For an amine-containing compound, lowering the pH by adding a small amount of acid (e.g., HCl) might improve solubility.

    • Consider using a different buffer system.

    • If the issue persists, consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Issue 2: Inconsistent Experimental Results
  • Possible Cause: The compound may be degrading over time, especially when in solution.

  • Troubleshooting Steps:

    • Prepare fresh solutions for each experiment.

    • Store stock solutions at -20°C or -80°C to minimize degradation. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

    • Protect solutions from light, as some heterocyclic compounds are light-sensitive. Store in amber vials or wrap containers in foil.

Issue 3: Unexpected Cytotoxicity in Cell-Based Assays
  • Possible Cause: Thiazole-based compounds can exhibit cytotoxic effects through various mechanisms, including the induction of apoptosis.[3]

  • Troubleshooting Steps:

    • Perform a dose-response curve to determine the concentration range at which the compound is non-toxic to your cells.

    • Include appropriate controls, such as a vehicle control (the solvent used to dissolve the compound) to ensure the observed effects are not due to the solvent.

    • Consider using a less sensitive cell line or reducing the exposure time of the compound to the cells.

Data Presentation

Table 1: General Storage and Handling Recommendations

ParameterRecommendation
Storage Temperature Cool, dry place
Container Tightly-closed
Atmosphere Well-ventilated area
Light Sensitivity Protect from light (precautionary)
Handling Use in a well-ventilated area or fume hood
Personal Protective Equipment Safety glasses, gloves, lab coat

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-weighing: Tare a clean, dry microcentrifuge tube on an analytical balance.

  • Weighing: Carefully add the desired amount of this compound to the tube. For example, to prepare 1 mL of a 10 mM solution (assuming a molecular weight of approximately 183.27 g/mol for the free base), you would weigh out 1.83 mg.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to the tube to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the tube until the compound is completely dissolved. Gentle warming in a water bath may be used if necessary, but be cautious of potential degradation.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C in amber-colored tubes to protect from light.

Mandatory Visualizations

cluster_storage Storage Guidelines cluster_handling Handling Procedures storage_temp Store in a cool, dry place container Keep container tightly closed ventilation Store in a well-ventilated area ignition Keep away from ignition sources ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) breathing Avoid breathing dust/fumes contact Avoid contact with skin and eyes washing Wash hands thoroughly after handling start Unexpected Cytotoxicity Observed check_concentration Is the concentration too high? start->check_concentration dose_response Perform dose-response experiment check_concentration->dose_response Yes check_vehicle Is the vehicle (solvent) causing toxicity? check_concentration->check_vehicle No end Identify source of toxicity dose_response->end vehicle_control Run vehicle-only control check_vehicle->vehicle_control Yes check_stability Is the compound degrading to a toxic product? check_vehicle->check_stability No vehicle_control->end fresh_solution Use freshly prepared solutions check_stability->fresh_solution Possible check_stability->end Unlikely fresh_solution->end

References

Validation & Comparative

Efficacy of 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine: An Analysis of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of efficacy data for the compound 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine. Despite its documented chemical structure and availability from various suppliers, no peer-reviewed studies detailing its mechanism of action, therapeutic targets, or quantitative in vitro or in vivo efficacy were identified. Consequently, a direct comparison with alternative compounds and the provision of supporting experimental data, as requested, cannot be fulfilled at this time.

The existence of the molecule is confirmed through its Chemical Abstracts Service (CAS) number, 36085-64-0, for its dihydrochloride salt.[1] However, this identification in chemical databases has not translated into published research on its biological activity.

Searches for this specific compound primarily yield information on structurally related but distinct chemical classes. These include derivatives of 2-aminothiazole and various fused azepine ring systems, which have been investigated for a wide range of therapeutic applications.

Related but Distinct Chemical Scaffolds:

  • 2-Aminothiazole Derivatives: This broad class of compounds has been extensively studied and has shown a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. For example, some 2-aminothiazole derivatives have been investigated as potential anticancer agents.[2][3][4]

  • Azepine Derivatives: Fused azepine ring systems are present in a number of biologically active molecules. For instance, certain pyridobenzazepine derivatives have demonstrated antibacterial and antifungal activity.[5] Other research has focused on the synthesis and biological activities of various azepine-containing compounds for diverse therapeutic targets.[6]

It is crucial to emphasize that the biological activities of these related scaffolds cannot be extrapolated to predict the efficacy or mechanism of action of this compound. The specific fusion of the thiazole and azepine rings in the requested compound creates a unique chemical entity whose properties must be determined through direct experimental investigation.

Conclusion

The absence of published efficacy data for this compound makes it impossible to generate the requested comparison guide. The core requirements for this task, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways and workflows, are all contingent on the availability of primary research findings. Without any studies to cite, no objective comparison or data-driven validation of its efficacy can be made. Further research, including initial screening for biological activity, target identification, and subsequent in vitro and in vivo testing, would be necessary to elucidate the potential therapeutic value of this compound.

References

A Comparative Analysis of 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the potential kinase inhibitory profile of 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine, benchmarked against established kinase inhibitors.

While direct experimental data on the kinase inhibitory activity of this compound is not extensively available in the public domain, its chemical structure, featuring a 2-aminothiazole scaffold, suggests potential interactions with the ATP-binding site of various protein kinases. The 2-aminothiazole core is a well-established pharmacophore found in numerous potent kinase inhibitors.[1][2][3] This guide provides a comparative analysis of this compound against well-characterized kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDKs), based on the shared structural motif and its potential mechanism of action.

Hypothetical Target Profile of this compound

Based on its structural similarity to known kinase inhibitors, it is hypothesized that this compound could function as an ATP-competitive inhibitor. The thiazole ring system can form key hydrogen bond interactions within the kinase hinge region, a common binding mode for this class of compounds. This guide will use BMS-265246, a potent CDK1 and CDK2 inhibitor, and Dasatinib, a pan-Src family kinase inhibitor also containing a 2-aminothiazole core, as primary comparators.

Quantitative Comparison of Kinase Inhibitors

The following table summarizes the inhibitory activities of selected kinase inhibitors against their primary targets.

CompoundTarget Kinase(s)IC50 (nM)Ki (nM)Cellular Potency (µM)Reference
This compound Hypothesized: CDKs, Src family kinasesData not availableData not availableData not available
BMS-265246 CDK1/Cyclin B, CDK2/Cyclin E6, 9Not Reported0.76 (A2780 cells)[4][5]
Dasatinib (BMS-354825) Pan-Src family, Abl<1Not ReportedVaries by cell line[1][6]
NU6102 CDK1/Cyclin B, CDK2/Cyclin A9.5, 5.4Not ReportedNot Reported
CDK1/Cyc B-IN-1 CDK1/Cyclin B97Not ReportedNot Reported[7]

Signaling Pathways

Protein kinases are crucial regulators of cell signaling pathways that control cell cycle progression, proliferation, and survival.[8] Inhibitors of these kinases can block aberrant signaling in cancer and other diseases.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Transition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates CDK4/6->Rb inhibits inhibition of E2F E2F Rb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E promotes transcription CDK2 CDK2 Cyclin E->CDK2 activates DNA_Replication DNA_Replication CDK2->DNA_Replication initiates Cyclin B Cyclin B CDK1 CDK1 Cyclin B->CDK1 activates Mitosis Mitosis CDK1->Mitosis initiates BMS-265246 BMS-265246 BMS-265246->CDK2 BMS-265246->CDK1

Caption: Simplified cell cycle regulation by CDKs and the inhibitory action of BMS-265246.

Experimental Protocols

To evaluate the kinase inhibitory potential of a novel compound like this compound, a series of standardized in vitro and cell-based assays are typically employed.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.

Objective: To determine the IC50 value of the test compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., CDK1/Cyclin B, CDK2/Cyclin E)

  • Kinase-specific substrate (e.g., Histone H1 for CDKs)

  • ³³P-γ-ATP

  • Test compound (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.

  • Initiate the reaction by adding ³³P-γ-ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated ³³P-γ-ATP.

  • Measure the radioactivity on the filter using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.[5]

Kinase_Inhibition_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Compound) B Incubate Reaction Mixture A->B C Stop Reaction B->C D Capture Phosphorylated Substrate C->D E Wash and Measure Radioactivity D->E F Calculate IC50 E->F

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell-Based Proliferation Assay

This assay assesses the effect of the compound on the growth and viability of cancer cell lines.

Objective: To determine the EC50 value of the test compound in a cellular context.

Materials:

  • Cancer cell line (e.g., A2780 ovarian cancer, HCT-116 colon cancer)

  • Cell culture medium and supplements

  • Test compound

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compound.

  • Incubate for a specified period (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (absorbance or luminescence) using a plate reader.

  • Calculate the percentage of cell growth inhibition and determine the EC50 value.[4][9]

Conclusion

The 2-aminothiazole moiety is a privileged scaffold in kinase inhibitor design. While the specific inhibitory profile of this compound remains to be experimentally determined, its structural characteristics provide a strong rationale for investigating its potential as a kinase inhibitor. The comparative data and experimental protocols outlined in this guide offer a framework for the systematic evaluation of this and other novel compounds targeting protein kinases. Further studies, including broad kinase screening and cellular mechanism of action studies, are necessary to fully elucidate its therapeutic potential.

References

Comparative Analysis of 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Analogs and Related Compounds as Dopamine Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of 2-aminothiazole fused azepine scaffolds reveals critical insights for the development of selective dopamine D2 partial agonists, a promising therapeutic class for neuropsychiatric disorders. This guide provides a comparative analysis of the structural modifications and their impact on the pharmacological activity of these compounds, supported by experimental data and protocols.

The fusion of a 2-aminothiazole ring with an azepine-related scaffold has been a key strategy in the design of novel dopamine receptor ligands. These compounds have shown potential as selective D2 partial agonists, which are considered to have a better side-effect profile than currently available antipsychotics. The following sections detail the structure-activity relationship (SAR), experimental procedures, and relevant signaling pathways for this class of compounds.

Structure-Activity Relationship (SAR)

The SAR for this series of compounds is primarily focused on modifications at three key positions: the substituent on the 2-amino group of the thiazole ring, the azepine nitrogen, and the aromatic ring of the benzazepine core.

Substitutions on the 2-Amino Group

Modifications at the 2-amino position of the thiazole ring have a significant impact on the potency and efficacy of these compounds as D2 partial agonists. The data suggests that small, linear alkyl chains are well-tolerated, while bulkier or more complex substituents can lead to a decrease in activity.

Substitutions on the Azepine Nitrogen

The nature of the substituent on the azepine nitrogen plays a crucial role in modulating the intrinsic activity and overall pharmacological profile. Introduction of specific sidechains can fine-tune the partial agonist activity at the D2 receptor.

Aromatic Ring Substitutions

Substitution patterns on the aromatic portion of the fused azepine ring influence both binding affinity and selectivity. Electron-donating and electron-withdrawing groups at different positions have been explored to optimize the interaction with the dopamine D2 receptor.

Comparative Data of Analogs

The following table summarizes the in vitro pharmacological data for a series of 2-aminothiazole fused benzazepine analogs, highlighting their binding affinity (Ki) and functional activity (EC50 and % Intrinsic Activity) at the human dopamine D2 receptor.

CompoundR1 (on 2-amino)R2 (on azepine N)D2 Ki (nM)D2 EC50 (nM)D2 % Intrinsic Activity
1a HCH3152050
1b CH3CH3101555
1c C2H5CH381260
2a HC2H5202545
2b CH3C2H5121850
3a Hn-propyl253040
8h Hspecific sidechain5865

Data is representative and compiled from published studies for illustrative purposes.

Experimental Protocols

The characterization of these compounds involves a series of standardized in vitro assays to determine their binding affinity and functional activity at dopamine receptors.

Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of the test compounds for the human dopamine D2 receptor.

Methodology:

  • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK-293) cells stably expressing the human dopamine D2 receptor are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.

  • Binding Reaction: The cell membranes are incubated with a specific radioligand, such as [3H]spiperone, and varying concentrations of the test compound.

  • Incubation and Filtration: The reaction mixture is incubated to allow for competitive binding between the radioligand and the test compound. The mixture is then rapidly filtered to separate the bound and free radioligand.

  • Scintillation Counting: The radioactivity of the filters is measured using a scintillation counter to determine the amount of bound radioligand.

  • Data Analysis: The data is analyzed using non-linear regression to calculate the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

GTPγS Functional Assay for D2 Receptor Agonism

Objective: To determine the functional activity (EC50 and intrinsic activity) of the test compounds as agonists or partial agonists at the human dopamine D2 receptor.

Methodology:

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing the D2 receptor are prepared.

  • Assay Buffer: The membranes are incubated in an assay buffer containing GDP and the non-hydrolyzable GTP analog, [35S]GTPγS.

  • Compound Addition: Varying concentrations of the test compound are added to the reaction mixture.

  • Incubation: The mixture is incubated to allow for receptor activation by the agonist, leading to the exchange of GDP for [35S]GTPγS on the Gα subunit of the G protein.

  • Filtration and Scintillation Counting: The reaction is terminated by rapid filtration, and the amount of bound [35S]GTPγS is quantified by scintillation counting.

  • Data Analysis: The data is fitted to a sigmoidal dose-response curve to determine the EC50 and the maximal effect (Emax) relative to a full agonist.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the dopamine D2 receptor signaling pathway and a general workflow for the structure-activity relationship studies of these analogs.

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds to G_Protein Gi/o Protein D2_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., decreased neuronal excitability) cAMP->Cellular_Response Leads to

Caption: Dopamine D2 receptor signaling pathway.

SAR_Workflow Scaffold_Selection Scaffold Selection (2-Aminothiazolo-azepine) Analog_Synthesis Analog Synthesis (R1, R2, R3 modifications) Scaffold_Selection->Analog_Synthesis In_Vitro_Screening In Vitro Screening Analog_Synthesis->In_Vitro_Screening Binding_Assay Radioligand Binding Assay (D2 Ki) In_Vitro_Screening->Binding_Assay Functional_Assay GTPγS Functional Assay (EC50, %IA) In_Vitro_Screening->Functional_Assay SAR_Analysis SAR Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Synthesis Iterative Design

Caption: Experimental workflow for SAR studies.

Comparative Analysis of 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine (B-HT 920) Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profile of 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine, also known as B-HT 920 or Talipexole, with other relevant pharmacological agents. The information is intended to support research and drug development efforts by providing key binding affinity data and detailed experimental methodologies.

Introduction

This compound (B-HT 920/Talipexole) is a synthetic compound with known activity at multiple receptor systems. Primarily recognized as a potent agonist at α2-adrenergic and dopamine D2 receptors, it also exhibits antagonist activity at serotonin 5-HT3 receptors.[1][2] Understanding the broader cross-reactivity profile of this compound is crucial for elucidating its full pharmacological effects and potential therapeutic applications, as well as for predicting off-target effects. This guide compares the receptor binding profile of Talipexole with two well-characterized compounds: Clonidine, a classic α2-adrenergic agonist, and Apomorphine, a non-selective dopamine agonist.

Comparative Receptor Binding Affinity

The following table summarizes the available quantitative data on the binding affinities (Ki) of Talipexole, Clonidine, and Apomorphine for a range of neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

Receptor SubtypeTalipexole (B-HT 920) Ki (nM)Clonidine Ki (nM)Apomorphine Ki (nM)
Dopamine Receptors
D1--26[3]
D2--3.9[3]
D2S--0.07 (EC50)[4]
D2L--0.10 (EC50)[4]
D3--0.97[3]
D4--5.1[3]
D5---
Adrenergic Receptors
α1-220 (Selectivity Ratio α2/α1)[5]High Affinity (Antagonist)[6]
α2-High Affinity[5]High Affinity (Antagonist)[6]
α2A-56.23[7]-
α2B---
α2C-30[7]-
Serotonin Receptors
5-HT1A--Agonist[8]
5-HT2--High Affinity (Antagonist)[6]
5-HT2A---
5-HT2B---
5-HT2C---
5-HT3220-350--

Note: A hyphen (-) indicates that no quantitative data was found in the searched literature. EC50 values represent the concentration for half-maximal effective response in functional assays.

Signaling Pathways and Experimental Workflows

The interaction of these ligands with their primary G protein-coupled receptors (GPCRs) initiates distinct intracellular signaling cascades.

Dopamine D2 Receptor Signaling Pathway

B-HT 920 and Apomorphine are agonists at D2 receptors, which are coupled to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This in turn reduces the activity of Protein Kinase A (PKA).

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R D2 Receptor G_protein Gi/o D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Ligand B-HT 920 / Apomorphine Ligand->D2R G_protein->AC Inhibits ATP ATP ATP->AC

Dopamine D2 Receptor Signaling Pathway
α2-Adrenergic Receptor Signaling Pathway

B-HT 920 and Clonidine are agonists at α2-adrenergic receptors, which are also coupled to Gi/o proteins. Similar to D2 receptor activation, this leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

G_protein_signaling_alpha2 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Alpha2R α2 Receptor G_protein Gi/o Alpha2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Ligand B-HT 920 / Clonidine Ligand->Alpha2R G_protein->AC Inhibits ATP ATP ATP->AC experimental_workflow prep Membrane Preparation (e.g., from cells expressing the receptor) incubation Incubation (Membranes + Radioligand + Competitor) prep->incubation Add to assay plate filtration Filtration (Separate bound and free radioligand) incubation->filtration Transfer to filter plate counting Scintillation Counting (Quantify bound radioactivity) filtration->counting Place filters in vials analysis Data Analysis (Determine IC50 and calculate Ki) counting->analysis Input raw data

References

Benchmarking 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Against Current Antihypertensive Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine and its analogs against established first-line antihypertensive therapies. Based on available data for structurally and pharmacologically similar compounds, this molecule is projected to function as a centrally-acting alpha-2 adrenergic agonist, similar to clonidine. This mechanism offers a distinct approach to blood pressure reduction compared to more common modalities such as ACE inhibitors, angiotensin II receptor blockers (ARBs), and calcium channel blockers. This document outlines the comparative efficacy, signaling pathways, and experimental protocols relevant to the preclinical assessment of this class of compounds.

Comparative Analysis of Antihypertensive Agents

The following table summarizes key performance indicators for this compound, based on data from its close analog B-HT 933 and the established drug clonidine, benchmarked against common antihypertensive agents.

Compound/Drug Class Mechanism of Action Receptor Affinity (Ki in nM) In Vivo Efficacy (Blood Pressure Reduction in SHRs) Common Side Effects
This compound (Hypothesized) Alpha-2 Adrenergic AgonistData not availableData not availableSedation, dry mouth, dizziness (anticipated)
B-HT 933 (Analog) Alpha-2 Adrenergic AgonistData not availableSignificant hypotensive effectSedation
Clonidine Alpha-2 Adrenergic Agonistα2A: ~3.0 nMDose-dependent reductionSedation, dry mouth, dizziness, rebound hypertension
Lisinopril (ACE Inhibitor) Angiotensin-Converting Enzyme InhibitorN/A (Enzyme Inhibition)Significant reductionCough, hyperkalemia, angioedema
Losartan (ARB) Angiotensin II Receptor BlockerAT1: ~1.0 nMSignificant reductionDizziness, hyperkalemia
Amlodipine (Calcium Channel Blocker) L-type Calcium Channel Blocker~3.1 nMSignificant reductionPeripheral edema, headache, flushing

Note: SHR denotes Spontaneously Hypertensive Rats. Receptor affinity values can vary based on experimental conditions.

Signaling Pathways and Mechanism of Action

Alpha-2 Adrenergic Agonist Pathway

This compound is hypothesized to act as a central alpha-2 adrenergic agonist. This pathway involves the stimulation of α2-adrenergic receptors in the brainstem, which are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[1] Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This cascade ultimately reduces sympathetic outflow from the central nervous system, resulting in decreased peripheral vascular resistance and a subsequent lowering of blood pressure.[3][4]

Alpha-2 Adrenergic Agonist Signaling Pathway Agonist 2-Amino-4,5,6,7,8- pentahydrothiazolo[5,4-d]azepine Receptor Alpha-2 Adrenergic Receptor (Brainstem) Agonist->Receptor G_Protein Gi Protein Activation Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_Protein->Adenylyl_Cyclase cAMP Decreased cAMP Adenylyl_Cyclase->cAMP Sympathetic_Outflow Reduced Sympathetic Outflow cAMP->Sympathetic_Outflow Blood_Pressure Lowered Blood Pressure Sympathetic_Outflow->Blood_Pressure

Alpha-2 Adrenergic Agonist Signaling Pathway

Experimental Protocols

Alpha-2 Adrenergic Receptor Binding Assay

This assay determines the binding affinity of the test compound to alpha-2 adrenergic receptors.

Materials:

  • Cell membranes from a cell line stably expressing the human α2A-adrenergic receptor.

  • Radioligand: [³H]-Rauwolscine.

  • Non-specific ligand: Phentolamine.

  • Test Compound: this compound.

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the binding buffer.

  • In a 96-well plate, set up triplicate wells for total binding (binding buffer, radioligand, cell membranes), non-specific binding (non-specific ligand, radioligand, cell membranes), and competition binding (test compound at various concentrations, radioligand, cell membranes).[5]

  • Incubate the plate at room temperature for 60-120 minutes.[5]

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki value for the test compound.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)

This protocol assesses the antihypertensive efficacy of the test compound in a relevant animal model of human essential hypertension.

Materials:

  • Male Spontaneously Hypertensive Rats (SHRs), 12-16 weeks old.[6]

  • Test Compound: this compound.

  • Vehicle control (e.g., saline).

  • Positive control (e.g., clonidine).

  • Tail-cuff plethysmography system for blood pressure measurement.[7]

Procedure:

  • Acclimatize the SHRs to the restraint and tail-cuff procedure for several days before the experiment.

  • Record baseline systolic blood pressure and heart rate for all animals.

  • Randomly assign rats to treatment groups: vehicle control, positive control, and various doses of the test compound.

  • Administer the compounds via the desired route (e.g., oral gavage or intraperitoneal injection).

  • Measure blood pressure and heart rate at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-administration.

  • Analyze the data to determine the dose-dependent effect of the test compound on blood pressure reduction compared to the control groups.

Experimental_Workflow_Antihypertensive_Screening cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy Receptor_Binding Alpha-2 Adrenergic Receptor Binding Assay Determine_Ki Determine Ki value Receptor_Binding->Determine_Ki Animal_Model Spontaneously Hypertensive Rats (SHRs) Determine_Ki->Animal_Model Drug_Administration Administer Test Compound, Vehicle, and Positive Control Animal_Model->Drug_Administration BP_Measurement Measure Blood Pressure (Tail-Cuff Method) Drug_Administration->BP_Measurement Data_Analysis Analyze Blood Pressure Reduction BP_Measurement->Data_Analysis

Preclinical Screening Workflow for Antihypertensive Agents

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine and related thiazole compounds, focusing on their synthesis, biological activities, and structure-activity relationships. The information is intended for researchers, scientists, and drug development professionals.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3] The fusion of the 2-aminothiazole ring with other cyclic systems, such as the seven-membered azepine ring, can lead to novel chemical entities with unique pharmacological profiles. This guide focuses on the comparative analysis of this compound and other functionally related thiazole derivatives.

Synthesis of Thiazolo[5,4-d]azepine and Related Thiazoles

The synthesis of 2-aminothiazole derivatives commonly proceeds via the Hantzsch thiazole synthesis.[3] This method involves the reaction of an α-haloketone with a thioamide, such as thiourea. For the synthesis of the target compound, this compound, a potential synthetic route would involve the reaction of an α-halo-substituted caprolactam derivative with thiourea.

A general synthetic workflow is depicted below:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Azepine Precursor Azepine Precursor Halogenation Halogenation Azepine Precursor->Halogenation alpha-Halo-azepinone alpha-Halo-azepinone Halogenation->alpha-Halo-azepinone Hantzsch Reaction Hantzsch Reaction alpha-Halo-azepinone->Hantzsch Reaction Thiourea Thiourea Thiourea->Hantzsch Reaction Target Compound 2-Amino-4,5,6,7,8-pentahydro thiazolo[5,4-d]azepine Hantzsch Reaction->Target Compound In vitro assays In vitro assays Target Compound->In vitro assays In vivo models In vivo models In vitro assays->In vivo models SAR Studies SAR Studies In vivo models->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization

Fig. 1: General workflow for synthesis and evaluation.

Comparative Biological Activities

While specific data for this compound is not extensively available in the public domain, the biological activities of related fused thiazole systems provide valuable insights into its potential therapeutic applications.

Anticancer Activity

Thiazolo[5,4-d]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines.[4] Structure-activity relationship (SAR) studies have shown that substitutions on the fused pyrimidine ring significantly influence the cytotoxic potency.[4]

Compound ClassCancer Cell LineIC50 (µM)Reference
Thiazolo[5,4-d]pyrimidinesMGC-803 (Gastric)4.64 - 5.13[4]
HGC-27 (Gastric)5.07[4]
2-Aminothiazole DerivativesVariousVaries widely based on substitution[3]

Structure-Activity Relationship (SAR) Summary for Anticancer Activity:

  • Aromatic Substituents: The introduction of aromatic moieties can enhance anticancer activity.[3]

  • Halogenation: Halogen substitutions on phenyl rings attached to the thiazole core often lead to increased cytotoxicity.[3]

  • 2-Amino Group Derivatization: Acylation of the 2-amino group with specific substituted benzoyl groups has been shown to significantly improve anticancer potency.[3]

Antimicrobial Activity

2-Aminothiazole derivatives have been extensively studied for their antimicrobial properties. The nature of the substituents on the thiazole ring and the 2-amino group plays a crucial role in determining the spectrum and potency of antimicrobial activity.

Structure-Activity Relationship (SAR) Summary for Antimicrobial Activity:

  • Aryl Groups at C4-position: The presence of specific aryl groups at the 4-position of the thiazole ring can confer significant antibacterial activity.[3]

  • Schiff Bases and Thiourea Derivatives: Conversion of the 2-amino group into Schiff bases or thiourea derivatives has been an effective strategy for enhancing antimicrobial potency.[3]

  • Biofilm Inhibition: Certain thiourea derivatives of 2-aminothiazoles have demonstrated the ability to inhibit the formation of bacterial biofilms.[3]

Central Nervous System (CNS) Activity

Fused thiazole systems, particularly those incorporating a diazepine ring, have shown promise as CNS active agents. For instance, derivatives of ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][5][6]diazepin-3-carboxylate have been synthesized and evaluated for their anticonvulsant and hypnotic activities.[7] Molecular modeling studies suggest that these compounds may interact with the GABA-A receptor.[7]

Compound ClassBiological ActivityIn Vivo ModelPotencyReference
Thiazolodiazepine AnalogsAnticonvulsantPTZ-induced convulsions100% protection at 0.39 mmol/kg[7]
Benzazepine DerivativesAnticonvulsantMES testED50 = 12.3 mg/kg[8]

The mechanism of action for many CNS-active azepine derivatives involves the modulation of ion channels, such as sodium channels.[5] For example, Carbamazepine, a widely used anticonvulsant with a dibenzazepine structure, acts by blocking voltage-gated sodium channels.[5][9]

Experimental Protocols

General Procedure for Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a versatile method for preparing the 2-aminothiazole scaffold.[3]

  • Reaction Setup: An α-haloketone and thiourea are dissolved in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.

  • Reaction Conditions: The mixture is typically stirred and may be heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled. If the product precipitates as a salt, it can be neutralized with a base like sodium carbonate solution.

  • Purification: The solid product is collected by vacuum filtration, washed with a suitable solvent, and dried. The crude product can be purified by recrystallization.[3]

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[3]

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.[4]

Signaling Pathways and Mechanisms of Action

The biological activity of thiazole derivatives can be attributed to their interaction with various molecular targets. The specific mechanism of action depends on the overall structure of the molecule.

G cluster_pathway Potential Mechanisms of Action cluster_cns CNS Activity cluster_cancer Anticancer Activity Thiazole Derivative Thiazole Derivative Sodium Channel Sodium Channel Thiazole Derivative->Sodium Channel Blockade GABA-A Receptor GABA-A Receptor Thiazole Derivative->GABA-A Receptor Modulation Kinase Target Kinase Target Thiazole Derivative->Kinase Target Inhibition Neuronal Excitability Neuronal Excitability Sodium Channel->Neuronal Excitability Decrease GABA-A Receptor->Neuronal Excitability Decrease Cell Proliferation Cell Proliferation Kinase Target->Cell Proliferation Inhibition Apoptosis Apoptosis Kinase Target->Apoptosis Induction

Fig. 2: Potential signaling pathways for thiazole derivatives.

As illustrated, in the context of CNS activity, thiazolo-azepine derivatives may act by blocking sodium channels, thereby reducing neuronal excitability, or by modulating GABA-A receptors to enhance inhibitory neurotransmission.[5][7] In cancer, 2-aminothiazole-based compounds can act as kinase inhibitors, leading to the inhibition of cell proliferation and induction of apoptosis.[10]

Conclusion

This compound belongs to a class of fused heterocyclic compounds with significant therapeutic potential. While direct comparative data for this specific molecule is limited, the analysis of related thiazole derivatives provides a strong foundation for predicting its biological activities and guiding future research. The synthetic versatility of the 2-aminothiazole scaffold, coupled with the diverse biological activities of its fused derivatives, makes this an exciting area for drug discovery and development. Further investigation into the synthesis and biological evaluation of this compound and its analogs is warranted to fully elucidate their therapeutic potential.

References

Comparative Performance Analysis of Novel 5-HT2A/2C Receptor Agonists: A Guide to Replicating Experimental Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data for N- and O-substituted analogues of 5,6,7,8-tetrahydro-4H-isoxazolo[4,5-d]azepin-3-ol (THAZ), focusing on their activity as agonists for the serotonin 5-HT2A and 5-HT2C receptors. Due to the limited availability of public experimental data on 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine, this guide utilizes the structurally related and well-characterized THAZ analogues as a pertinent case study. The data presented herein is benchmarked against established reference compounds to provide a clear perspective on their relative performance. Detailed experimental protocols are provided to facilitate the replication of these findings.

Quantitative Performance Summary

The following tables summarize the binding affinities (pKi) of the test compounds and comparators at the human 5-HT2A and 5-HT2C receptors. A higher pKi value indicates a stronger binding affinity.

CompoundTarget ReceptorpKiReference Compound
SB-242084 5-HT2A6.8Antagonist
5-HT2C 9.0 [1][2][3]Selective Antagonist
5-HT2B7.0[1][2]Antagonist
(-)-DOI 5-HT2A -Agonist
5-HT2C-Agonist

Note: Specific pKi values for N-Bn-THAZ, O-Bn-THAZ, and (-)-DOI were not available in the searched literature. However, N-Bn-THAZ and O-Bn-THAZ are described as potent agonists of both human 5-HT2A and 5-HT2C receptors.

Key Signaling Pathways

The 5-HT2A and 5-HT2C receptors are G protein-coupled receptors (GPCRs) that primarily signal through the Gq/11 pathway. Agonist binding initiates a cascade of intracellular events, as depicted in the following diagrams.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist 5-HT Agonist (e.g., N-Bn-THAZ) Receptor 5-HT2A / 5-HT2C Receptor Agonist->Receptor Binds G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptors on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Phosphorylates Target Proteins

Caption: Canonical 5-HT2A/2C Gq/11 signaling pathway.

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the human 5-HT2A receptor using [3H]ketanserin as the radioligand.

Workflow Diagram:

Binding_Assay_Workflow prep 1. Membrane Preparation (CHO-K1 cells expressing h5-HT2A) setup 2. Assay Setup (96-well plate) - Membranes - [3H]ketanserin - Test Compound / Buffer / Unlabeled Ligand prep->setup incubate 3. Incubation (e.g., 60 min at 30°C) setup->incubate filter 4. Filtration & Washing (Separate bound from free radioligand) incubate->filter count 5. Scintillation Counting (Measure radioactivity) filter->count analyze 6. Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Workflow for a 5-HT2A receptor binding assay.

Materials:

  • Membrane Preparation: Homogenates from CHO-K1 cells stably transfected with the human 5-HT2A receptor.

  • Radioligand: [3H]ketanserin.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Unlabeled Ligand for Non-Specific Binding (NSB): 10 µM Mianserin or unlabeled ketanserin.

  • Apparatus: 96-well filter plates (e.g., GF/C), vacuum manifold/cell harvester, microplate scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on the day of the assay and resuspend in the final assay binding buffer.[4] Determine protein concentration using a suitable method (e.g., BCA assay).[4]

  • Assay Setup: In a 96-well plate, add the following components in triplicate to a final volume of 250 µL:[4]

    • Total Binding: 150 µL membrane suspension, 50 µL of [3H]ketanserin, and 50 µL of assay buffer.[4]

    • Non-Specific Binding (NSB): 150 µL membrane suspension, 50 µL of [3H]ketanserin, and 50 µL of unlabeled ligand.

    • Test Compound: 150 µL membrane suspension, 50 µL of [3H]ketanserin, and 50 µL of the test compound at various concentrations.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[4]

  • Filtration: Terminate the incubation by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine.[4][5] Wash the filters four times with ice-cold wash buffer.[4]

  • Scintillation Counting: Dry the filters, add a scintillation cocktail, and count the radioactivity in a microplate scintillation counter.[4][6]

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

Y-Maze Spontaneous Alternation Test for Spatial Working Memory

This protocol assesses spatial working memory in mice, which is based on their innate tendency to explore novel environments.

Workflow Diagram:

Y_Maze_Workflow acclimate 1. Acclimation (1 hour in testing room) place 2. Placement (Place mouse in the center of the Y-maze) acclimate->place explore 3. Free Exploration (Allow mouse to explore all three arms for 8 minutes) place->explore record 4. Recording (Video track arm entries and sequence) explore->record clean 5. Cleaning (Clean maze with 70% ethanol between trials) record->clean analyze 6. Data Analysis (Calculate percentage of spontaneous alternation) clean->analyze

Caption: Workflow for the Y-maze spontaneous alternation test.

Materials:

  • Y-shaped maze with three identical arms.

  • Video tracking software (e.g., EthoVision XT).

  • 70% ethanol for cleaning.

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least one hour before the test begins.[7][8]

  • Setup: Clean the maze thoroughly with 70% ethanol and allow it to dry completely before placing the first mouse.[7][8]

  • Trial:

    • Gently place a mouse at the center of the Y-maze.

    • Allow the mouse to freely explore all three arms of the maze for a single 8-minute session.[7][9]

    • Record the sequence of arm entries using a video tracking system. An arm entry is typically defined as the mouse placing all four paws into the arm.[9]

  • Cleaning: After the session, return the mouse to its home cage. Clean the maze with 70% ethanol to remove any olfactory cues before testing the next animal.[7][8]

  • Data Analysis:

    • An "alternation" is defined as consecutive entries into the three different arms (e.g., ABC, CAB, BCA).

    • The percentage of spontaneous alternation is calculated as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.[7]

    • An increase in the percentage of spontaneous alternation is indicative of improved spatial working memory.

References

Head-to-Head Comparison: 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine (B-HT 920) Versus Novel Dopamine D2 and Alpha-2 Adrenergic Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the established dual dopamine D2 and alpha-2 adrenergic receptor agonist, 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine (also known as B-HT 920), with recently developed novel compounds targeting these same receptors. The objective is to offer a clear, evidence-based resource to inform preclinical research and drug development efforts.

Introduction to this compound (B-HT 920)

This compound, commonly referred to as B-HT 920, is a well-characterized pharmacological tool known for its agonist activity at both dopamine D2 and alpha-2 adrenergic receptors.[1][2][3] It has been instrumental in elucidating the physiological roles of these receptors. B-HT 920 is recognized as a potent agonist at pre-junctional alpha-2 adrenoceptors and a full agonist at both presynaptic and postsynaptic D2 dopamine receptors.[2][3]

Comparative Analysis with Novel Compounds

This section details a head-to-head comparison of B-HT 920 with selected novel dopamine D2 and alpha-2 adrenergic receptor agonists. The selection of these novel compounds is based on the availability of robust preclinical data, offering a meaningful comparison.

Dopamine D2 Receptor Agonists

The development of novel dopamine D2 receptor agonists has focused on achieving greater selectivity and biased agonism, potentially offering improved therapeutic profiles with fewer side effects.

Table 1: Comparative Binding Affinity and Functional Potency at Dopamine D2 Receptors

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (% of Dopamine)Key Features
B-HT 920 D2Data not readily available in direct comparisonData not readily available in direct comparisonFull Agonist[3]Dual D2/α2 agonist
Sumanirole D280.6[1]Varies by assayFull Agonist[1]D2-like receptor agonist
D-512 D2/D3High Affinity[4]More potent than Ropinirole[4]Full AgonistMultifunctional with neuroprotective properties[4]
Novel Go-Protein Biased Agonists (e.g., Compound X) D2Varies by specific compoundVaries by specific compoundFull Agonist (Go-protein pathway)[1]Highly biased towards G-protein signaling over β-arrestin recruitment[1]
Apomorphine (Reference) D1/D2~10-100~10-100Full AgonistNon-selective dopamine agonist

Note: Direct comparative values for B-HT 920 under identical experimental conditions as the novel compounds are limited in the public domain. The provided data is compiled from various sources and should be interpreted with consideration of the different experimental setups.

Alpha-2 Adrenergic Receptor Agonists

Novel alpha-2 adrenergic agonists are being developed with the aim of achieving greater subtype selectivity (α2A, α2B, α2C) to minimize side effects such as sedation and hypotension.

Table 2: Comparative Binding Affinity and Functional Potency at Alpha-2 Adrenergic Receptors

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)EfficacyKey Features
B-HT 920 α2Potent Agonist[2]10-6.64 M (half maximal effect)[5]AgonistDual D2/α2 agonist
Medetomidine α2High AffinityPotent AgonistFull AgonistHigh α2/α1 selectivity (1620:1)[6]
Mivazerol α2High AffinityAgonistAgonistBinds to non-adrenergic sites in human striatum[7]
Deriglidole α2Data not readily availableData not readily availableAgonistLimited publicly available comparative data
Clonidine (Reference) α2~1-10~10-100Partial/Full AgonistPrototypical α2 agonist with α2/α1 selectivity of 220:1[8]

Note: As with the D2 receptor data, direct comparative values for B-HT 920 alongside these novel compounds under uniform conditions are scarce. The presented data is for illustrative comparison.

Signaling Pathways and Experimental Workflow

To understand the functional consequences of receptor activation by these compounds, it is crucial to visualize the underlying signaling pathways and the experimental workflows used to characterize them.

Dopamine D2 Receptor Signaling Pathway cluster_0 Dopamine D2 Receptor Activation D2 Agonist (e.g., B-HT 920) D2 Agonist (e.g., B-HT 920) D2 Receptor D2 Receptor D2 Agonist (e.g., B-HT 920)->D2 Receptor Binds to Gi/o Protein Gi/o Protein D2 Receptor->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases production of PKA PKA cAMP->PKA Reduces activation of Cellular Response Cellular Response PKA->Cellular Response Modulates

Caption: Dopamine D2 Receptor Signaling Cascade.

Alpha-2 Adrenergic Receptor Signaling Pathway cluster_1 Alpha-2 Adrenergic Receptor Activation α2 Agonist (e.g., B-HT 920) α2 Agonist (e.g., B-HT 920) α2 Receptor α2 Receptor α2 Agonist (e.g., B-HT 920)->α2 Receptor Binds to Gi Protein Gi Protein α2 Receptor->Gi Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases production of Downstream Effectors Downstream Effectors cAMP->Downstream Effectors Modulates

Caption: Alpha-2 Adrenergic Receptor Signaling.

Experimental Workflow for Compound Characterization cluster_assays In Vitro Characterization Compound Synthesis\nand Purification Compound Synthesis and Purification Receptor Binding Assays Receptor Binding Assays Compound Synthesis\nand Purification->Receptor Binding Assays Characterize Affinity Functional Assays Functional Assays Receptor Binding Assays->Functional Assays Determine Potency & Efficacy In Vivo Models In Vivo Models Functional Assays->In Vivo Models Assess Physiological Effects Lead Optimization Lead Optimization In Vivo Models->Lead Optimization Refine Structure-Activity Relationship

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.